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  • Product: 7-amino-2H-1,4-benzoxazin-3(4H)-one
  • CAS: 105202-20-8; 26215-14-5

Core Science & Biosynthesis

Foundational

In-Depth Spectroscopic Characterization and Synthetic Methodology of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary 7-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

7-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a privileged bicyclic scaffold widely utilized in the design of pharmaceuticals, agrochemicals, and highly specific enzyme inhibitors 1. Featuring a fused benzene and 1,4-oxazine ring system that incorporates both a lactam and a primary exocyclic amine, this molecule presents unique electronic properties . As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Herein, we dissect the mechanistic rationale behind its synthesis and the quantum chemical causality driving its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.

Mechanistic Synthesis and Experimental Protocol

To obtain high-fidelity spectroscopic data, the compound must be synthesized with extreme purity. The standard approach is the chemoselective catalytic hydrogenation of 7-nitro-2H-1,4-benzoxazin-3(4H)-one 2.

Causality in Experimental Choices
  • Catalyst Selection (10% Pd/C): Palladium on carbon is specifically chosen because it provides rapid, quantitative reduction of the aromatic nitro group to a primary amine. Harsher reducing agents (e.g.,

    
    ) risk hydrogenolysis of the C-O ether bond or unwanted reduction of the lactam carbonyl.
    
  • Solvent System (Methanol): Methanol is an optimal protic solvent that solubilizes the nitro precursor while facilitating the efficient interfacial transfer of

    
     gas to the palladium surface.
    
  • Purification Strategy (THF/Hexane): The target product is highly polar. Tetrahydrofuran (THF) completely dissolves the amine, while non-polar hexane acts as an anti-solvent. A 1:5 ratio forces the selective crystallization of the pure target compound, leaving unreacted intermediates in the mother liquor.

Step-by-Step Protocol
  • Preparation: Suspend 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7.0 g, 39.3 mmol) in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (350 mg, 5% w/w) to the suspension.

  • Hydrogenation: Subject the reaction mixture to hydrogenation at 40 psi for 16 hours at room temperature.

  • Solubilization: Dilute the mixture with THF (~200 mL) to ensure the precipitated product fully dissolves back into the solution.

  • Filtration: Filter the solution through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst.

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude brown solid.

  • Recrystallization: Recrystallize the residue from a THF/Hexane (1:5) mixture to afford the pure product as a tan solid (Yield: 4.2 g, 72%; m.p. 213-215 °C).

Synthesis A 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (7.0 g, 39.3 mmol) B Catalytic Hydrogenation (10% Pd/C, H2 at 40 psi, MeOH, 16h) A->B C Filtration & Evaporation (Celite pad, THF dilution) B->C D Crude 7-Amino-2H-1,4-benzoxazin-3(4H)-one (Brown Solid) C->D E Recrystallization (THF/Hexane 1:5) D->E F Pure Product (Tan Solid, 72% Yield) E->F

Figure 1: Step-by-step synthetic workflow and purification of 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Spectroscopic Data Analysis & Self-Validating Systems

Rigorous spectroscopic characterization is required to confirm structural integrity. The data below represents a self-validating system where orthogonal techniques cross-verify the success of the chemoselective reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra (recorded in DMSO-d6 at 300 MHz) provide definitive proof of the molecular connectivity 2.

Causality in NMR Shifts: The strong electron-donating resonance effect (+R) of the newly formed C7-amino group significantly shields the ortho carbons (C6 and C8), pushing their ¹³C signals upfield to 108.14 ppm and 102.21 ppm, respectively. In the ¹H NMR, the aromatic protons form an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

Table 1: ¹H NMR Assignments (300 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
C2-CH₂ 4.41Singlet (s)-2HAliphatic methylene adjacent to oxygen
C7-NH₂ 4.87Singlet (s)-2HPrimary amine protons
C8-H 6.14Doublet (d)2.441HAromatic proton (meta to H-6)
C6-H 6.18Doublet of doublets (dd)2.25, 4.69*1HAromatic proton (ortho to H-5, meta to H-8)
C5-H 6.56Doublet (d)8.191HAromatic proton (ortho to H-6)
N4-H 9.54Broad singlet (br s)-1HLactam N-H proton

(Note: The reported ortho-coupling constant of 4.69 Hz for H-6 in historical literature may reflect a typographical artifact in the original patent data 3, as typical ortho-couplings in this system are ~8 Hz. The data is presented empirically as documented).

Table 2: ¹³C NMR Assignments (300 MHz, DMSO-d6)

Chemical Shift (δ, ppm)Carbon TypeAssignment
66.95Aliphatic CH₂C2 (Methylene adjacent to O)
102.21Aromatic CHC8 (Highly shielded by ortho-NH₂ and ortho-O)
108.14Aromatic CHC6 (Shielded by ortho-NH₂)
116.58Aromatic CHC5
116.90Aromatic CC4a (Bridgehead adjacent to N)
144.55Aromatic CC7 (Attached to primary amine)
145.43Aromatic CC8a (Bridgehead adjacent to O)
164.39Carbonyl C=OC3 (Deshielded lactam carbonyl)
Infrared (IR) Spectroscopy: The Self-Validating Protocol

IR spectroscopy serves as a rapid, self-validating checkpoint for the chemical reduction process. The success of the hydrogenation is unequivocally confirmed when the strongly absorbing asymmetric and symmetric


 stretches (typically at ~1530 cm⁻¹ and ~1350 cm⁻¹) of the starting material completely vanish. They are replaced by the distinct N-H stretching doublet of a primary amine at ~3450 cm⁻¹ and ~3350 cm⁻¹. The preservation of the lactam C=O stretch at ~1680 cm⁻¹ validates that the reduction was chemoselective, leaving the heterocyclic core intact.

Table 3: Diagnostic FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3450, 3350N-H stretch (asymmetric/symmetric)Primary amine (-NH₂)
~3200N-H stretchLactam secondary amine
~1680C=O stretchLactam carbonyl
~1620N-H bendPrimary amine
~1500, 1600C=C stretchAromatic ring
~1250C-O-C stretchAlkyl aryl ether
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry provides the final orthogonal validation. The molecular ion [M]⁺ at m/z 164 perfectly matches the theoretical mass of


.

Fragmentation Causality: The fragmentation pathway is governed by the thermodynamic stability of the bicyclic core. A characteristic loss of carbon monoxide (-28 Da) from the lactam ring yields an m/z 136 fragment, a known diagnostic pathway for benzoxazinones. Additionally, the cleavage of the exocyclic amine (-16 Da) produces an m/z 148 fragment. Together, these fragments map the exact topology of the molecule.

MassFrag M Molecular Ion [M]+ m/z 164 F1 Fragment Ion m/z 136 M->F1 -CO (28 Da) F2 Fragment Ion m/z 134 M->F2 -CH2O (30 Da) F3 Fragment Ion m/z 148 M->F3 -NH2 (16 Da)

Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The synthesis and spectroscopic validation of 7-amino-2H-1,4-benzoxazin-3(4H)-one demand a rigorous understanding of molecular electronics and physical chemistry. By employing a highly selective catalytic hydrogenation followed by an orthogonal analytical workflow (NMR, IR, MS), researchers can guarantee the structural fidelity of this critical pharmacophore, thereby ensuring batch-to-batch consistency in downstream drug discovery pipelines.

References

  • Title: Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine Source: PrepChem URL: [Link]

  • Title: Patent US-5716966-A (Citing US-5091528-A for Benzoxazine Derivatives) Source: PubChem / Google Patents URL: [Link]

Sources

Exploratory

potential therapeutic targets of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Unlocking the Pharmacological Potential of 7-Amino-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Guide to Therapeutic Targets and Scaffold Optimization Executive Summary As a privileged scaffold in medicinal chemistry, 7-...

Author: BenchChem Technical Support Team. Date: March 2026

Unlocking the Pharmacological Potential of 7-Amino-2H-1,4-benzoxazin-3(4H)-one: A Comprehensive Guide to Therapeutic Targets and Scaffold Optimization

Executive Summary

As a privileged scaffold in medicinal chemistry, 7-amino-2H-1,4-benzoxazin-3(4H)-one provides a highly stable, rigid bicyclic core with exceptional hydrogen-bonding capabilities. While the lactam ring serves as a robust bioisostere for various endogenous substrates (such as nicotinamide and ATP adenine), the 7-amino group acts as a critical synthetic vector. This allows medicinal chemists to functionalize the core, driving target selectivity and optimizing pharmacokinetic properties. This technical guide dissects the causal mechanisms behind its primary therapeutic targets—ranging from oncology to infectious diseases—and provides self-validating experimental workflows for scaffold optimization.

Mechanistic Grounding of Core Therapeutic Targets

Oncology: PARP-1 Inhibition & Synthetic Lethality

Poly(ADP-ribose) polymerase-1 (PARP-1) is a primary target for 1,4-benzoxazin-3-one derivatives in the treatment of BRCA-mutated cancers.

The Causal Mechanism: The benzoxazinone core acts as a rigid nicotinamide bioisostere. It anchors deeply into the PARP-1 NAD+ binding pocket by forming two critical hydrogen bonds: the lactam NH donates a hydrogen bond to Gly863, while the lactam carbonyl accepts a hydrogen bond from Ser904[1]. The strategic positioning of the 7-amino group allows for amide coupling with bulky substituents (e.g., substituted piperidines or benzamides). These extensions project into the enzyme's hydrophobic back-pocket, drastically increasing binding affinity (Kd) and trapping the PARP-1 enzyme on DNA single-strand breaks. This trapping mechanism prevents DNA repair, leading to replication fork collapse and synthetic lethality in homologous recombination (HR)-deficient tumor cells[1].

PARP1_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Enzyme (Active) DNA_Damage->PARP1 Activates PARP_Inhibited PARP-1 Trapped on DNA PARP1->PARP_Inhibited Inhibition Inhibitor 7-Amino-Benzoxazinone Derivative Inhibitor->PARP1 Binds NAD+ Pocket Replication_Fork Replication Fork Collapse PARP_Inhibited->Replication_Fork Causes Cell_Death Tumor Cell Death (Synthetic Lethality) Replication_Fork->Cell_Death DSBs Unrepaired BRCA_Mut BRCA1/2 Mutation (HR Deficient) BRCA_Mut->Cell_Death Prevents HR Repair

Figure 1. Mechanism of synthetic lethality via PARP-1 inhibition by benzoxazinone derivatives.

Tyrosine Kinase Inhibition (ABL and KDR)

Kinase dysregulation is a hallmark of chronic myeloid leukemia (CML) and tumor angiogenesis.

The Causal Mechanism: The 1,4-benzoxazin-3-one core functions as an ATP-competitive hinge-binding motif. The 3-oxo and lactam NH groups form a robust hydrogen-bonding network with the backbone amides of the kinase hinge region[2]. By functionalizing the 7-amino position, researchers can direct substituents toward the solvent-exposed channel or the DFG-out pocket. This specific vectoring enables the design of highly selective Type II kinase inhibitors that stabilize the inactive conformation of kinases like ABL and KDR[2].

Antimicrobial Activity: Oxazolidinone Precursors and Direct Agents

The rise of multidrug-resistant bacteria necessitates novel scaffolds that can evade efflux pumps.

The Causal Mechanism: 7-amino-2H-1,4-benzoxazin-3(4H)-one is a highly valued precursor in the synthesis of oxazolidinone antibiotics (analogous to Linezolid)[3]. The 7-amino nucleophile serves as the attachment point for constructing the oxazolidinone ring, which binds to the 23S rRNA of the bacterial 50S ribosomal subunit, preventing the formation of the 70S initiation complex[3]. Furthermore, QSAR studies reveal that the unfunctionalized benzoxazinone scaffold possesses specific volumetric and hydrogen-bonding properties that allow it to penetrate bacterial cell walls while evading Gram-negative efflux pumps, making it a potent direct antimicrobial agent[4].

Emerging Targets: Antidiabetic Polyheterocyclics

Recent studies have demonstrated that functionalizing the 7-amino-benzoxazinone core via click chemistry (e.g., attaching 1,2,3-triazole and isoxazoline rings) yields potent inhibitors of pancreatic α-amylase and intestinal α-glucosidase[5]. The extended polyheterocyclic system effectively occupies the carbohydrate-binding clefts of these enzymes, preventing postprandial glucose spikes[5].

Quantitative Data & Structure-Activity Relationship (SAR) Summary

To guide scaffold optimization, the following table synthesizes the pharmacological baseline of 1,4-benzoxazin-3-one derivatives across different therapeutic targets.

Therapeutic TargetDerivative / Modification TypePrimary MechanismPotency (IC50 / EC50 / MIC)Reference
PARP-1 7-Amido-piperidine extensionsNAD+ Competitive Inhibition (Trapping)IC50: < 30 nM[1]
Tyrosine Kinases (KDR/ABL) 7-Amide / Urea derivativesATP Hinge Region Binding (Type II)IC50: 0.1 - 5.0 µM[2]
Bacterial 50S Ribosome Oxazolidinone conjugates at C7Translation Initiation BlockadeMIC: 1 - 4 µg/mL[3]
Phytopathogenic Bacteria Propanolamine substitutionsCell Wall DisruptionEC50: 4.7 - 8.5 µg/mL[4]
α-Amylase / α-Glucosidase 1,2,3-Triazole-Isoxazoline conjugatesActive Site Cleft OccupationIC50: ~15 - 45 µM[5]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems for synthesizing and screening 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives.

Protocol 1: Synthesis of 7-Amido-Benzoxazinone Derivatives (PARP-1 Precursors)

Causality: HATU is selected as the coupling reagent because it facilitates the rapid formation of the active ester while minimizing racemization, ensuring high conversion rates even with sterically hindered carboxylic acids targeting the PARP-1 hydrophobic pocket.

  • Preparation: Dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active OAt ester.

  • Coupling: Add 7-amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) to the activated mixture. Stir continuously for 12-16 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation (Self-Correction): Purify the crude product via flash column chromatography (DCM/MeOH gradient). Validate the structural integrity and purity (>95%) using LC-MS and 1H-NMR before proceeding to enzymatic assays. If unreacted 7-amino precursor remains, verify the anhydrous state of the DMF, as moisture hydrolyzes the active ester.

Protocol 2: In Vitro PARP-1 Chemiluminescent Assay

Causality: This assay relies on the incorporation of biotinylated NAD+ into poly(ADP-ribose) chains by active PARP-1. Potent benzoxazinone inhibitors will outcompete NAD+, resulting in a proportional decrease in chemiluminescent signal.

  • Plate Preparation: Coat a 96-well microplate with histones and incubate overnight at 4°C. Wash three times with PBS containing 0.05% Tween-20 (PBST).

  • Inhibitor Incubation: Add recombinant human PARP-1 enzyme to the wells alongside a serial dilution of the synthesized benzoxazinone inhibitor (ranging from 10 µM to 0.1 nM). Include a positive control (e.g., Olaparib) and a negative vehicle control (DMSO).

  • Reaction Initiation: Add the substrate mixture containing damaged DNA (activator) and biotinylated NAD+. Incubate at room temperature for 30 minutes.

  • Detection: Wash the plate to remove unincorporated NAD+. Add Streptavidin-HRP conjugate, incubate for 30 minutes, and wash extensively.

  • Readout & Validation: Add chemiluminescent substrate (ECL) and read the luminescence on a microplate reader. Self-Validation: The DMSO control must yield maximum luminescence, while the "no enzyme" blank must yield background levels. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Exp_Workflow Precursor 7-Amino-2H-1,4-benzoxazin-3(4H)-one (Starting Material) Coupling Amide Coupling (HATU, DIPEA, R-COOH) Precursor->Coupling Purification HPLC Purification & LC-MS Validation Coupling->Purification Enzymatic In Vitro PARP-1 Chemiluminescent Assay Purification->Enzymatic Cellular Cellular Proliferation Assay (BRCA-mutant vs WT) Enzymatic->Cellular

Figure 2. Step-by-step synthetic and screening workflow for benzoxazinone-based inhibitors.

References

1.[3] DE60308998T2 - N-ARYL-2-OXAZOLIDINONE-5-CARBOXYLIC AMIDE AND THEIR DERIVATIVES AND THEIR USE AS ANTIBACTERIAL AGENTS. Google Patents. 2.[2] Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. PubMed.[Link] 3.[1] Discovery of novel benzo[b][1,4]oxazin-3(4H)-ones as poly(ADP-ribose)polymerase inhibitors. PubMed.[Link] 4.[4] QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.[Link] 5.[5] Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. MDPI.[Link]

Sources

Foundational

Structural Analysis &amp; Characterization of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Topic: Structural Analysis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists Executive Summary The compound 7-amino-2H-1,4-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary

The compound 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) represents a critical scaffold in medicinal chemistry, serving as a versatile intermediate for bioactive molecules targeting neurodegenerative diseases, anticonvulsants, and anti-inflammatory pathways.[1] Its structure—a bicyclic lactam fused with a benzene ring bearing a nucleophilic amino group—offers unique electronic properties and derivatization vectors.

This guide provides a rigorous structural analysis framework, moving beyond basic identification to in-depth characterization strategies. It addresses the physicochemical profiling, spectroscopic validation (NMR, MS, IR), and impurity logic required for high-integrity drug development workflows.

Physicochemical Profile & Properties

Understanding the fundamental physical state is the first step in designing a robust analytical method. The lactam moiety significantly influences solubility and melting behavior.

PropertyDataRelevance
CAS Number 26215-14-5Unique Identifier
Molecular Formula C₈H₈N₂O₂Elemental Composition
Molecular Weight 164.16 g/mol MS Parent Ion Confirmation
Melting Point 219 – 225 °CHigh MP indicates strong intermolecular H-bonding (Lactam dimer)
Appearance Beige/Tan Crystalline SolidColoration often due to trace oxidation of the amino group
Solubility DMSO, DMF, MeOH (hot)Poor in non-polar solvents; dictates NMR solvent choice (DMSO-d₆)
pKa (Predicted) ~4 (Aniline), ~11 (Lactam)Amino group is weakly basic; Lactam NH is weakly acidic

Synthetic Logic & Impurity Profiling

To validate the structure, one must understand its origin. The synthesis typically proceeds via the reduction of the 7-nitro precursor. This pathway dictates the impurity profile (unreduced nitro compounds, ring-opened byproducts).

Synthesis & Degradation Workflow

The following diagram illustrates the standard synthetic route and potential analytical checkpoints.

SynthesisWorkflow Start 2-Amino-5-nitrophenol (Starting Material) Step1 Cyclization (Chloroacetyl chloride) Start->Step1 Inter 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Intermediate) Step1->Inter Step2 Reduction (H2/Pd-C or Fe/AcOH) Inter->Step2 Impurity1 Impurity A: Unreduced Nitro Precursor Inter->Impurity1 Incomplete Reduction Product 7-Amino-2H-1,4-benzoxazin-3(4H)-one (Target) Step2->Product Impurity2 Impurity B: Ring-Opened Hydrolysis Product Product->Impurity2 Acid/Base Hydrolysis

Figure 1: Synthetic pathway from nitrophenol precursors to the target amine, highlighting critical impurity origins.[2]

Spectroscopic Characterization Strategy

The structural integrity of 7-amino-2H-1,4-benzoxazin-3(4H)-one relies on confirming three distinct domains: the lactam core , the oxazine ring , and the 7-amino substitution .

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-d₆ is mandatory. Chloroform (CDCl₃) is unsuitable due to poor solubility and the broadening of exchangeable protons (NH, NH₂).

1H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is defined by a specific 1,2,4-trisubstituted aromatic pattern and the lactam/amine protons.[3]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Diagnostic
10.30 - 10.50 Broad Singlet1HLactam NH Disappears with D₂O shake. Downfield due to amide anisotropy.
6.60 - 6.65 Doublet (J~8.5 Hz)1HH-5 Ortho coupling to H-6. Part of the aromatic ABX system.
6.15 - 6.20 Doublet (J~2.5 Hz)1HH-8 Meta coupling to H-6. Upfield due to ortho-amino group shielding.
6.05 - 6.10 dd (J~8.5, 2.5 Hz)1HH-6 Distinctive "doublet of doublets" confirming 7-substitution.
4.80 - 5.00 Broad Singlet2H-NH₂ Exchangeable. Chemical shift varies with concentration/water content.
4.40 - 4.45 Singlet2HH-2 (CH₂) Characteristic of the benzoxazinone ring. Sharp singlet (achiral).

Expert Insight: The key to confirming the position of the amino group is the shielding effect on H-6 and H-8 . In the 7-nitro precursor, these protons would be significantly deshielded (downfield, >7.5 ppm). The upfield shift to ~6.1 ppm confirms the successful reduction to the amine.

13C NMR Analysis
  • Carbonyl (C=O): ~165 ppm.

  • Aromatic C-O / C-N: 140–145 ppm region.

  • Aliphatic CH₂: ~66 ppm (Characteristic of O-CH₂-C=O).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) is preferred due to the basic amino group.

  • Parent Ion: [M+H]⁺ = 165.1 m/z.

  • Fragmentation Pattern:

    • Loss of CO (28 Da) from the lactam ring is common.

    • Loss of CH₂CO (ketene) indicates the oxazine ring cleavage.

Infrared Spectroscopy (FT-IR)

IR provides a rapid "fingerprint" validation, particularly useful for checking solid-state form or hydration.

  • 3300 – 3450 cm⁻¹: Doublet stretch (NH₂ symmetric/asymmetric) + Lactam NH stretch.

  • 1680 – 1700 cm⁻¹: Strong C=O (Amide I) band.

  • 1200 – 1250 cm⁻¹: C-O-C ether stretch.

Analytical Workflow & Quality Control

For drug development, a self-validating HPLC method is required to separate the target from the nitro-intermediate.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Elution Order:

    • 7-Amino-2H-1,4-benzoxazin-3(4H)-one (More polar, elutes earlier).

    • 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Less polar, elutes later).

Structural Validation Logic

The following decision tree outlines the logical steps to confirm identity and purity.

ValidationLogic Start Sample Isolation MeltingPoint Melting Point Check (Target: 219-225°C) Start->MeltingPoint Solubility Dissolve in DMSO-d6 MeltingPoint->Solubility HNMR 1H NMR Acquisition Solubility->HNMR Check1 Is H-2 Singlet present at ~4.4 ppm? HNMR->Check1 Check2 Are H-6/H-8 Upfield (< 6.5 ppm)? Check1->Check2 Yes Fail REJECT / RE-PURIFY Check1->Fail No (Ring Open?) MS LC-MS Analysis ([M+H]+ = 165) Check2->MS Yes (Amine confirmed) Check2->Fail No (Nitro present?) Purity HPLC Purity > 98%? MS->Purity Pass VALIDATED STRUCTURE Purity->Pass Yes Purity->Fail No

Figure 2: Step-by-step structural validation logic for ensuring chemical identity and purity.

Applications in Drug Discovery

The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is not merely an endpoint but a "privileged structure" in medicinal chemistry.

  • Derivatization Handle: The 7-amino group is a highly reactive nucleophile, allowing for sulfonylation (to create sulfonamide antibiotics) or acylation.

  • Bioisosterism: The benzoxazinone core acts as a bioisostere for quinazolinones and coumarins, often improving metabolic stability or solubility profiles in kinase inhibitors.

  • Neuropharmacology: Derivatives have shown high affinity for dopamine D2 and serotonin 5-HT1A receptors, making them candidates for antipsychotic and antidepressant therapeutics.

References

  • Synthesis and Characterization: Piao, Z. T., et al. "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents."[4] European Journal of Medicinal Chemistry 43.6 (2008): 1216-1221.[4] Link

  • General Benzoxazinone Properties: Chem-Impex International. "7-Amino-2H-1,4-benzoxazine-3(4H)-one Product Data." Link

  • NMR of Benzoxazinones: MacCarthy, A., et al. "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids." Molecules 24.19 (2019): 3556. (Provides analogous shift data for the scaffold). Link

  • Medicinal Applications: Méndez-Rojas, C., et al. "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives."[5][6] Frontiers in Chemistry (2025). Link(Note: Generalized citation based on search context regarding anti-inflammatory derivatives).

  • Biosynthetic Context: Kumar, P., et al. "2H-1,4-benzoxazin-3(4H)-one, an intermediate in the biosynthesis of cyclic hydroxamic acids in maize." Phytochemistry 36.4 (1994): 893-898. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Anticonvulsant Screening of 7-Amino-2H-1,4-Benzoxazin-3(4H)-one Analogs

Pharmacological Rationale & Scaffold Design The discovery of novel antiepileptic drugs (AEDs) frequently relies on the optimization of established pharmacophores. The 1,4-benzoxazin-3(4H)-one scaffold is of profound inte...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Scaffold Design

The discovery of novel antiepileptic drugs (AEDs) frequently relies on the optimization of established pharmacophores. The 1,4-benzoxazin-3(4H)-one scaffold is of profound interest to drug development professionals because its cyclic amide (lactam) moiety shares critical structural homology with classical AEDs, such as carbamazepine and phenytoin. This lactam ring acts as a primary hydrogen-bond donor/acceptor site, which is essential for anchoring the molecule to voltage-gated ion channels and GABAergic receptor complexes.

However, the unsubstituted benzoxazinone core lacks the requisite lipophilicity to efficiently cross the blood-brain barrier (BBB). By introducing a 7-benzylamino substitution—specifically synthesizing 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one (Compound 4b) —researchers can drastically enhance central nervous system (CNS) penetrance. The electronegative fluorine atom prevents rapid oxidative metabolism at the para-position of the benzyl ring while optimizing the partition coefficient (LogP), resulting in a highly potent, targeted anticonvulsant agent .

Experimental Screening Workflow

To rigorously evaluate the anticonvulsant potential of benzoxazinone analogs, we employ a multi-tiered in vivo screening cascade adapted from the NIH Epilepsy Therapy Screening Program (ETSP) . This workflow is designed as a self-validating system: efficacy is first established in broad-spectrum seizure models, followed by neurotoxicity profiling, and finally, mechanistic differentiation.

Workflow A Compound Synthesis (Benzoxazinone Analogs) B In Vivo Screening (Mice Models) A->B C Efficacy Models (MES, sc-PTZ) B->C D Neurotoxicity (Rotarod Test) B->D E Mechanistic Assays (Isoniazid, Strychnine) C->E F Lead Identification (Compound 4b) D->F E->F

Fig 1: In vivo anticonvulsant screening workflow for benzoxazinone analogs.

Self-Validating Experimental Protocols

Note: To maintain a self-validating system, every experimental cohort MUST include a vehicle-treated negative control (to confirm 100% seizure induction/assay baseline) and a positive control treated with a reference drug like Carbamazepine or Valproate (to confirm assay sensitivity).

Maximal Electroshock Seizure (MES) Test

Purpose: To evaluate the compound's ability to prevent seizure spread in generalized tonic-clonic seizures. Causality: We utilize a 50 mA, 60 Hz alternating current for 0.2 seconds because this specific parameter is the suprathreshold required to elicit tonic hindlimb extension (THE) in 100% of neurologically intact, vehicle-treated mice . Protocol:

  • Preparation: Formulate the 7-amino-benzoxazinone analog in a 0.5% methylcellulose suspension.

  • Administration: Administer the compound intraperitoneally (i.p.) to a cohort of adult male C57BL/6 mice (n=8 per dose group) 30 minutes prior to testing.

  • Stimulation: Apply a drop of 0.9% saline to the corneas to ensure electrical conductivity. Apply the corneal electrodes and deliver the 50 mA stimulus for 0.2 seconds.

  • Observation & Scoring: Observe the animal immediately. Protection is strictly defined as the complete abolition of the hindlimb tonic extension component of the seizure.

  • Validation: Calculate the Median Effective Dose (

    
    ) using log-probit analysis.
    
Subcutaneous Pentylenetetrazole (sc-PTZ) Test

Purpose: To evaluate efficacy against non-convulsive myoclonic and absence-like seizures. Causality: PTZ is a known GABA-A receptor antagonist. We administer a dose of 85 mg/kg because it represents the


 (the convulsive dose that induces clonic seizures in 97% of mice), providing a robust statistical baseline to measure the protective threshold of the test compound .
Protocol: 
  • Administration: Administer the test compound (i.p.) 30 minutes prior to the chemoconvulsant challenge.

  • Challenge: Inject 85 mg/kg of PTZ dissolved in 0.9% saline subcutaneously into the posterior midline.

  • Observation: Isolate the mouse in a clear observation chamber for 30 minutes. Protection is defined as the complete absence of a single episode of clonic spasms lasting longer than 3 seconds.

Minimal Motor Impairment (Rotarod Test)

Purpose: To quantify acute neurotoxicity (ataxia) and establish the compound's therapeutic window. Causality: AEDs that modulate ion channels often cause off-target motor impairment. By measuring the Median Toxic Dose (


), we can calculate the Protective Index (

). A higher PI indicates a safer drug. Protocol:
  • Training: Train mice to maintain equilibrium on a knurled rod rotating at 6 rpm. Only mice that can remain on the rod for ≥1 minute are selected.

  • Testing: 30 minutes post-administration of the test compound, place the mice on the rotating rod.

  • Scoring: Neurotoxicity is indicated if the animal fails to maintain its equilibrium for 1 minute in three successive trials.

Quantitative Data Presentation

The following table summarizes the pharmacological profile of the lead analog, Compound 4b , compared against standard clinical AEDs. Compound 4b demonstrates a highly favorable Protective Index (PI) in the MES model, outperforming Carbamazepine in safety margins .

CompoundMES

(mg/kg)
sc-PTZ

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)
Compound 4b 31.7> 100228.27.2
Carbamazepine 11.8Inactive71.56.0
Valproate 272.0149.0426.01.5

Mechanistic Insights & Pathway Analysis

The behavioral data provides critical clues to the molecular mechanism of 7-amino-2H-1,4-benzoxazin-3(4H)-one analogs. Compound 4b's potent activity in the MES test strongly suggests a state-dependent blockade of voltage-gated sodium (


) channels, preventing high-frequency repetitive firing of action potentials.

To further differentiate the mechanism, secondary chemoconvulsant assays utilizing Isoniazid (a GABA synthesis inhibitor) and Strychnine (a glycine receptor antagonist) are deployed. Protection against Isoniazid-induced seizures indicates that the benzoxazinone scaffold also acts as a positive allosteric modulator at the GABA-A receptor complex, facilitating chloride (


) influx and hyperpolarizing the neuronal membrane .

Mechanism A 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one B GABA-A Receptor Complex A->B Positive Modulation C Voltage-Gated Na+ Channels A->C State-dependent Block D Increased Cl- Influx B->D E Inhibition of Action Potential C->E F Seizure Suppression (Anticonvulsant Effect) D->F E->F

Fig 2: Proposed mechanistic pathways for the anticonvulsant activity of compound 4b.

References

  • Piao, Z. T., Guan, L. P., Zhao, L. M., Piao, H. R., & Quan, Z. S. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221. URL:[Link]

  • Löscher, W., & Wilcox, K. S. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13203. URL:[Link]

  • Barker-Haliski, M., Loscher, W., White, H. S., & Galanopoulou, A. S. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 123, 8-22. URL:[Link]

Application

Application Note: Antimicrobial Susceptibility Testing of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Compounds

Executive Summary The rising incidence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. The 1,4-benzoxazin-3-one family, traditionally recognized as plant defense metabolit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rising incidence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds. The 1,4-benzoxazin-3-one family, traditionally recognized as plant defense metabolites in the Poaceae family, has emerged as a highly potent pharmacophore for synthetic antimicrobial agents. Specifically, 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) serves as a critical building block in drug development due to its unique hydrogen-bonding profile and planar geometry.

This application note provides a comprehensive, self-validating protocol for evaluating the antimicrobial susceptibility of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives. Designed for researchers and drug development professionals, this guide synthesizes CLSI/EUCAST standards with field-proven insights to ensure reproducible, high-fidelity data generation.

Mechanistic Rationale & Scaffold Significance (E-E-A-T)

To design an effective experimental workflow, one must first understand the causality behind the compound's biological activity.

  • Multitarget Mechanism & Cell Wall Disruption: Synthetic derivatives of the 1,4-benzoxazin-3-one scaffold exhibit a multitarget mode of action. Scanning electron microscopy (SEM) studies of related derivatives have revealed that their primary bactericidal mechanism involves extensive, irreversible cell wall damage[1].

  • Evasion of Gram-Negative Efflux Pumps: A major hurdle in treating Gram-negative infections is the active extrusion of drugs via RND-family efflux pumps. indicates that the 1,4-benzoxazin-3-one scaffold possesses reduced susceptibility to these pumps[2]. The amino group at the 7-position alters the molecule's VolSurf and H-bonding properties, optimizing it to bypass these resistance mechanisms[2].

  • Broad-Spectrum Efficacy: Literature demonstrates that synthetic derivatives of this scaffold yield Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against pathogenic fungi (Candida albicans) and 16 µg/mL against critical bacteria (Staphylococcus aureus, Escherichia coli)[3].

Workflow Visualization

The following diagram outlines the logical progression of the antimicrobial susceptibility testing (AST) workflow, moving from formulation to mechanistic validation.

AST_Workflow Start Compound Preparation 7-Amino-2H-1,4-benzoxazin-3(4H)-one MIC Broth Microdilution (MIC) CLSI M07 Guidelines Start->MIC TimeKill Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Start->TimeKill Efflux Efflux Pump Assay (PAβN Co-administration) Start->Efflux GramPos Gram-Positive (e.g., S. aureus) MIC->GramPos GramNeg Gram-Negative (e.g., E. coli, P. aeruginosa) MIC->GramNeg Fungi Fungal Pathogens (e.g., C. albicans) MIC->Fungi Data Data Synthesis & QSAR Efficacy & Resistance Profiling TimeKill->Data Efflux->Data GramPos->Data GramNeg->Data Fungi->Data

Workflow for antimicrobial susceptibility testing of benzoxazinone derivatives.

Experimental Design & Causality

The Self-Validating System

A robust AST protocol must be self-validating. Every 96-well plate must contain:

  • Sterility Control (Broth only): Validates aseptic technique. Any turbidity invalidates the plate.

  • Growth Control (Broth + Inoculum + 1% DMSO): Proves the bacteria are viable and that the solvent concentration is non-toxic.

  • Positive Control (Standard Antibiotic): E.g., Ciprofloxacin for bacteria, Fluconazole for fungi. Causality: If the MIC of the positive control deviates by more than one

    
     dilution from the CLSI expected value, the entire plate is discarded, as it indicates a shift in strain susceptibility or media failure.
    
Solvent Selection & Precipitation Pitfalls

7-amino-2H-1,4-benzoxazin-3(4H)-one is a polar but largely planar, hydrophobic molecule.

  • The Pitfall: Adding the compound directly to aqueous broth causes micro-precipitation, leading to artificially high (false-negative) MIC readings.

  • The Solution: Master stocks must be prepared in 100% molecular-grade Dimethyl Sulfoxide (DMSO). Serial dilutions are performed in 100% DMSO before a final 1:100 spike into the test broth. This caps the final DMSO concentration at

    
    , preserving bacterial lipid bilayer integrity while keeping the compound in solution.
    

Detailed Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC/MBC)

Conforms to CLSI M07-A11 standards.

Step 1: Media Preparation Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: CAMHB contains optimized physiological levels of


 and 

, which are critical for the stability of the bacterial outer membrane and ensure standardized baseline comparisons across different labs.

Step 2: Compound Dilution

  • Prepare a

    
     master stock of 7-amino-2H-1,4-benzoxazin-3(4H)-one in 100% DMSO.
    
  • Perform 2-fold serial dilutions in 100% DMSO across a 96-well intermediate plate.

  • Transfer

    
     from the intermediate plate to 
    
    
    
    of CAMHB in the final assay plate (1:100 dilution). The top test concentration is now
    
    
    with 1% DMSO.

Step 3: Inoculum Preparation

  • Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard (

    
    ). Causality: Using log-phase, actively dividing cells ensures that cell-wall synthesizing enzymes (the presumed targets) are highly expressed.
    
  • Dilute the suspension 1:150 in CAMHB to yield

    
    .
    

Step 4: Inoculation & Incubation

  • Add

    
     of the diluted inoculum to each well containing 
    
    
    
    of the compound/broth mixture. Final well volume =
    
    
    ; Final inoculum =
    
    
    .
  • Seal the plate with a breathable membrane to prevent edge-effect evaporation.

  • Incubate at

    
     for 16-20 hours.
    

Step 5: MBC Determination To distinguish between bacteriostatic and bactericidal activity, plate


 from all optically clear wells onto fresh drug-free agar. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a 

reduction in CFU from the initial inoculum.
Protocol B: Efflux Pump Evasion Assay

To empirically validate the [2]:

  • Prepare two parallel MIC plates for Gram-negative strains (e.g., P. aeruginosa PAO1).

  • To Plate B, add a sub-inhibitory concentration (

    
    ) of PAβN  (Phenylalanine-arginine beta-naphthylamide), a broad-spectrum efflux pump inhibitor.
    
  • Interpretation: If the MIC of the benzoxazinone derivative drops significantly (

    
    -fold) in Plate B, the compound is an efflux substrate. If the MIC remains static, the compound successfully evades RND-family efflux pumps.
    

Representative Quantitative Data

The following table synthesizes expected MIC and MBC data ranges for highly active 1,4-benzoxazin-3-one derivatives based on [4].

Organism StrainGram Stain / TypeMIC (

g/mL)
MBC (

g/mL)
Control MIC (

g/mL)*
Efflux Shift (PAβN)
Staphylococcus aureus (ATCC 29213)Positive12.5 - 25.025.0 - 50.00.25 (CIP)N/A
Enterococcus faecalis (ATCC 29212)Positive25.0 - 50.0>50.00.50 (CIP)N/A
Escherichia coli (ATCC 25922)Negative16.0 - 32.032.0 - 64.00.015 (CIP)None (1x)
Pseudomonas aeruginosa (PAO1)Negative32.0 - 64.0>64.00.25 (CIP)Minimal (2x)
Candida albicans (ATCC 90028)Fungal (Yeast)6.25 - 12.512.5 - 25.00.50 (FLU)N/A

*Controls: CIP = Ciprofloxacin; FLU = Fluconazole. Expected CLSI ranges validate the assay.

References

  • Title: QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives Source: Bioorganic & Medicinal Chemistry (PubMed/NIH) URL: [Link]

  • Title: Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds Source: Phytochemistry (PubMed/NIH) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted 2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Molecular Docking Studies of 7-amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Executive Summary The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic system containing a benzene ring fused to an oxazine ring. Its plan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold represents a privileged structure in medicinal chemistry, characterized by a bicyclic system containing a benzene ring fused to an oxazine ring. Its planar geometry, combined with the hydrogen bond donor/acceptor profile of the lactam ring and the derivatizable 7-amino group, makes it an ideal candidate for targeting DNA Gyrase (antimicrobial) , COX-2 (anti-inflammatory) , and Dopamine D2 receptors (neuropsychiatric) .

This guide provides a rigorous, self-validating protocol for performing molecular docking studies on derivatives of this scaffold. It moves beyond generic steps to address the specific electronic and conformational challenges of benzoxazinone derivatives.

Scientific Rationale & Scaffold Analysis

The Pharmacophore

The 7-amino-2H-1,4-benzoxazin-3(4H)-one core functions through three primary interaction vectors:

  • Lactam Motif (NH-C=O): Acts as a bidentate H-bond anchor (Donor-Acceptor) often mimicking nucleobases or peptide backbones.

  • 7-Amino Handle: The primary site for derivatization (e.g., Schiff bases, amides, triazoles). In docking, this nitrogen's hybridization (

    
     vs 
    
    
    
    ) significantly alters the vector of the attached substituent.
  • Aromatic Core: Facilitates

    
     stacking interactions (e.g., with Phenylalanine or Tryptophan residues in the binding pocket).
    
Target Selection Strategy

Based on recent structure-activity relationship (SAR) data, this protocol focuses on two validated targets:

  • Primary Target (Antimicrobial): E. coli DNA Gyrase B (ATPase domain). The benzoxazinone core mimics the ATP adenine ring, forming key H-bonds with Asp73 and water-mediated contacts.

  • Secondary Target (Inflammation): COX-2. The scaffold fits the hydrophobic channel, with 7-position derivatives extending into the side pocket.

Experimental Protocol

Workflow Visualization

The following diagram outlines the critical path for the docking campaign, highlighting decision nodes for quality control.

DockingWorkflow Start Start: 7-Amino-Benzoxazinone Library LigandPrep Ligand Preparation (QM Optimization / pKa calc) Start->LigandPrep TargetPrep Target Preparation (PDB: 4K45 / 5KIR) Start->TargetPrep GridGen Grid Generation (Focus: ATP Binding Site) LigandPrep->GridGen TargetPrep->GridGen Docking Docking Execution (Genetic Algorithm / SP & XP) GridGen->Docking Validation Validation Node (Redocking RMSD < 2.0 Å?) Docking->Validation Validation->GridGen Fail (Refine Box) Analysis Interaction Analysis (H-bonds, Pi-Stacking, Binding Energy) Validation->Analysis Pass End Lead Candidate Selection Analysis->End

Figure 1: Standardized Molecular Docking Workflow for Benzoxazinone Derivatives. The diamond node represents the critical self-validation step using RMSD calculation.

Step-by-Step Methodology
Phase 1: Ligand Preparation (Critical for 7-Amino Derivatives)

The 7-amino group can exist in different protonation states depending on the derivative type (e.g., free amine vs. amide).

  • Structure Generation: Sketch the 2D structures of derivatives. Ensure the lactam tautomer is set to the keto form (2H-1,4-benzoxazin-3(4H)-one), as this is the dominant species at physiological pH.

  • Geometry Optimization:

    • Use DFT (B3LYP/6-31G)* for the core scaffold to accurately predict the planarity of the benzoxazine ring.

    • Why: Molecular mechanics force fields often overestimate the flexibility of the oxazine ring.

  • Charge Calculation: Assign Gasteiger-Marsili partial charges.

  • Stereoisomer Generation: If the 2-position is substituted, generate both R and S enantiomers.

Phase 2: Protein Preparation
  • Retrieval: Download the crystal structure of E. coli DNA Gyrase B (e.g., PDB ID: 4K45 ) or COX-2 (PDB ID: 5KIR ).

  • Cleaning:

    • Remove all water molecules except those bridging the ligand and the protein (critical for Gyrase B).

    • Remove co-crystallized ligands and ions not involved in catalysis.

  • Protonation: Use a tool like H++ or PropKa to assign protonation states at pH 7.4. Ensure His residues are checked for epsilon/delta tautomers.

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box Definition:

    • Center the grid on the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard).
      
    • Specific Requirement: For 7-amino derivatives with long tails (e.g., benzylamino or triazole linkers), extend the grid by 5 Å in the direction of the solvent-exposed channel.

  • Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

Phase 4: Self-Validation (The "Trustworthiness" Check)

Before analyzing new compounds, you must validate the protocol:

  • Extract the native co-crystallized ligand from the PDB file.

  • Re-dock it using the parameters defined above.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å . If 
    
    
    
    Å, adjust the grid box size or force field parameters.

Data Analysis & Interpretation

Quantitative Metrics

Summarize results in a comparative table. Focus on Ligand Efficiency (LE) , not just raw binding energy, as benzoxazinone derivatives can vary significantly in molecular weight.

Compound IDR-Group (7-pos)Binding Energy (

, kcal/mol)
Ligand Efficiency (kcal/mol/atom)Key Interactions (Residues)
Control (Native Ligand)-9.20.35Asp73, Val120
BZ-01 -NH2-6.40.42Asp73 (H-bond)
BZ-05 -NH-Benzyl-8.10.38Asp73, Phe104 (

-stack)
BZ-12 -Triazole-Linker-10.50.31Asp73, Arg136, Glu50
Mechanistic Insights
  • H-Bonding Network: The lactam NH (position 4) and Carbonyl (position 3) usually form a "pincer" interaction with the backbone of the target protein. In DNA Gyrase, this mimics the interaction of the adenine base of ATP with Asp73 .

  • 7-Position Vector: Derivatives at the 7-position point towards the solvent front or a hydrophobic sub-pocket.

    • Observation: Bulky aromatic groups (e.g., fluorobenzyl) at position 7 often enhance affinity via

      
       stacking with residues like Phe104  (in Gyrase) or Tyr355  (in COX-2).
      

Troubleshooting & Optimization

  • Issue: Ligand fails to dock in the active site.

    • Cause: The 7-substituent is too bulky, causing steric clash with the rigid receptor.

    • Solution: Enable "Induced Fit Docking" (IFD) to allow flexible side-chain movement (specifically for residues gating the pocket).

  • Issue: High binding energy but poor pose clustering.

    • Cause: The grid box is too large, allowing the ligand to bind non-specifically to surface residues.

    • Solution: Constrain the grid box to the deep pocket volume.

References

  • Biological Activity of Benzoxazinones

    • Title: Synthesis and biological evaluation of 7-amino-2H-1,4-benzoxazin-3(4H)
    • Source: European Journal of Medicinal Chemistry.[1]

    • URL:[Link]

  • Antimicrobial Targets (DNA Gyrase)

    • Title: 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evalu
    • Source: International Journal of Pharmaceutical Sciences.[2]

    • URL:[Link] (General Journal Link for verification of recent volume)

  • Anti-inflammatory Mechanisms (Nrf2/COX-2)

    • Title: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole.[3][4][5][6]

    • Source: Frontiers in Pharmacology / NIH PMC.
    • URL:[Link]

  • Docking Protocol Standards

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function.
    • Source: Journal of Comput
    • URL:[Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating 7-Amino-2H-1,4-benzoxazin-3(4H)-one Cytotoxicity

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale The compound 7-amino-2H-1,4-benzoxaz...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

The compound 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a highly versatile heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry and agrochemical development. Due to its unique electronic properties and structural resemblance to natural benzoxazinoids, this core is frequently utilized to synthesize derivatives with potent biological activities, including anticancer, antimicrobial, and antileishmanial properties [1].

When developing novel therapeutic agents or assessing the environmental safety of agrochemicals, evaluating the cytotoxicity of benzoxazinone derivatives is a mandatory critical step. Benzoxazinone derivatives exert their cytotoxic effects through multi-targeted mechanisms, primarily by inducing DNA damage, inhibiting topoisomerases, and triggering mitochondrial-mediated apoptosis [2].

This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives using orthogonal cell-based assays. By moving beyond simple viability screens, this guide details how to elucidate the specific mechanisms of cell death and establish a compound's Selectivity Index (SI).

Mechanistic Causality: How Benzoxazinones Induce Cell Death

To design an effective cytotoxicity panel, one must first understand the biological pathways targeted by the compound. Recent systems pharmacology and in vitro studies demonstrate that benzoxazinone derivatives often exhibit selective cytotoxicity against cancer cells (e.g., Hepatocellular carcinoma, HeLa, A549) while sparing normal cells [3].

The primary mechanisms of action include:

  • DNA Damage & Cell Cycle Arrest: Benzoxazinones can intercalate DNA or inhibit topoisomerase I/II, leading to the upregulation of

    
    -H2AX (a marker for double-strand breaks). This triggers the ATR/CHK1 signaling cascade, arresting the cell cycle in the G2/M phase to prevent the replication of damaged DNA [2].
    
  • Mitochondrial Apoptosis: Prolonged cell cycle arrest activates the p53 tumor suppressor protein, which alters the Bax/Bcl-2 ratio. This permeabilizes the mitochondrial membrane, releasing cytochrome c and activating the Caspase-9/Caspase-3 executioner pathway [2].

Pathway B 7-Amino-Benzoxazinone Derivatives DNA DNA Damage / Topoisomerase Inhibition B->DNA p53 p53 Activation & ATR/CHK1 Cascade DNA->p53 Mito Mitochondrial Dysfunction (↑Bax / ↓Bcl-2) p53->Mito Casp9 Cleaved Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Cleaved Caspase-3 / PARP Casp9->Casp3 Apop Apoptosis & G2/M Arrest Casp3->Apop

Figure 1: Mechanistic pathway of benzoxazinone-induced apoptosis and cell cycle arrest.

Experimental Workflow & Assay Selection

A robust cytotoxicity evaluation requires a multi-tiered approach. Relying on a single assay can yield false positives due to compound interference (e.g., autofluorescence or metabolic artifacts). We recommend a three-stage orthogonal workflow:

  • Primary Screen (MTT/WST-8 Assay): Quantifies overall metabolic activity to determine the half-maximal inhibitory concentration (

    
    ) across malignant and normal cell lines [4].
    
  • Mechanistic Validation (Annexin V/PI Flow Cytometry): Differentiates between early apoptosis, late apoptosis, and necrosis. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Cycle Profiling (PI DNA Staining): Quantifies DNA content to identify specific phase arrests (e.g., G2/M accumulation).

Workflow Cell Cell Culture (Cancer & Normal Lines) Treat Compound Treatment (24h, 48h, 72h) Cell->Treat MTT MTT/WST-8 Assay (Viability & IC50) Treat->MTT FACS Flow Cytometry (Annexin V/PI) Treat->FACS CellCycle PI Staining (Cell Cycle Arrest) Treat->CellCycle Data Data Synthesis & Selectivity Index (SI) MTT->Data FACS->Data CellCycle->Data

Figure 2: Orthogonal experimental workflow for evaluating benzoxazinone cytotoxicity.

Step-by-Step Experimental Protocols

Compound Preparation & Quality Control

Causality Check: Benzoxazinones can be hydrophobic. Improper dissolution leads to precipitation in aqueous media, causing erratic cytotoxicity data.

  • Stock Solution: Dissolve 7-amino-2H-1,4-benzoxazin-3(4H)-one (or its derivative) in 100% molecular-grade DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Dilute the stock in complete culture media immediately before the assay. Crucial: Ensure the final DMSO concentration in the cell culture does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

Protocol 1: Cell Viability & Determination (MTT Assay)

Self-Validating System: Always include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Sorafenib) to validate assay sensitivity.

  • Seeding: Harvest exponentially growing cells (e.g., HepG2, HeLa, and normal 3T3 fibroblasts). Seed

    
     cells/well in a 96-well plate (100 µL/well). Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Treatment: Aspirate media. Add 100 µL of media containing serial dilutions of the benzoxazinone compound (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include blank wells (media only) to subtract background absorbance.

  • Incubation: Incubate for 24, 48, and 72 hours to assess time-dependent toxicity.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Rationale: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Cell Viability (%) =

    
    . Calculate 
    
    
    
    using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI)
  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the compound at 
    
    
    
    ,
    
    
    , and
    
    
    concentrations for 24 hours.
  • Harvesting: Collect both the culture media (contains detached apoptotic cells) and the adherent cells (via trypsinization without EDTA, as EDTA can chelate

    
     required for Annexin V binding).
    
  • Washing: Centrifuge at 300 x g for 5 min. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of

    
     Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
    
  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (analyze at least 10,000 events per sample).

Data Presentation & Interpretation

A critical aspect of drug development is evaluating the Selectivity Index (SI) , defined as the ratio of the


 in normal cells to the 

in cancer cells (

). An SI > 3 indicates favorable selectivity [4].

Table 1: Representative Cytotoxicity Profile of Benzoxazinone Derivatives (Mock Data for Reference)

Compound / DerivativeTarget Cell Line (Cancer)

(

M, 48h)
Normal Cell Line (e.g., 3T3)

(

M, 48h)
Selectivity Index (SI)Primary Mechanism Observed
7-Amino-Benzoxazinone HeLa (Cervical)12.4

1.1
NIH-3T3> 100> 8.0G2/M Arrest
Derivative A (Alkylated) HepG2 (Liver)4.07

0.09
MIHA (Hepatocyte)85.2

3.4
20.9Mitochondrial Apoptosis
Derivative B (Halogenated) A549 (Lung)8.5

0.6
MRC-5 (Lung Fibroblast)32.1

2.1
3.7Topoisomerase Inhibition
Standard (Doxorubicin) HeLa (Cervical)1.2

0.3
NIH-3T32.5

0.4
2.0DNA Intercalation

Interpretation Insight: While Derivative A shows a slightly higher


 than the standard chemotherapeutic Doxorubicin, its Selectivity Index (20.9) is vastly superior, indicating a much wider therapeutic window and lower off-target toxicity [3].

Troubleshooting & Quality Control

  • Edge Effects in 96-well plates: Evaporation in the outer wells can artificially concentrate the compound, skewing

    
     data. Solution: Fill the perimeter wells with sterile PBS and only use the inner 60 wells for the assay.
    
  • Compound Autofluorescence: Benzoxazinones with extended conjugated systems may fluoresce, interfering with FITC or PI channels during flow cytometry. Solution: Run a "compound-only" cell control (treated cells, no Annexin/PI stains) to set accurate gating boundaries.

  • Premature Trypsinization Artifacts: Over-trypsinization can damage cell membranes, leading to false-positive PI uptake (artificial necrosis). Solution: Monitor detachment closely under a microscope and neutralize trypsin immediately with FBS-containing media.

References

  • Frontiers in Chemistry. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H). Frontiers. Retrieved March 5, 2026, from[Link]

  • National Institutes of Health (NIH) / PMC. (2025). Polypharmacology‐Driven Discovery of ZAK‐I‐57: A Potent Multi‐Targeted Benzoxazinone Small Molecule for Hepatocellular Carcinoma Therapy. PMC. Retrieved March 5, 2026, from[Link]

  • ResearchGate. (2019). Toxicity and Anti-promastigote Activity of Benzoxazinoid Analogs Against Leishmania (Viannia) braziliensis and Leishmania (Leishmania) infantum. ResearchGate. Retrieved March 5, 2026, from[Link]

Method

analytical techniques for 7-amino-2H-1,4-benzoxazin-3(4H)-one characterization

Application Note: AN-BZ-7A-001 A Comprehensive Protocol for Structural Validation and Purity Profiling Executive Summary 7-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a critical heterocyclic scaffold employed...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BZ-7A-001

A Comprehensive Protocol for Structural Validation and Purity Profiling

Executive Summary

7-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a critical heterocyclic scaffold employed in the synthesis of bioactive pharmaceuticals (e.g., anticonvulsants, neuroprotective agents) and agrochemicals. Its structural integrity is pivotal, as it serves as the nucleophilic core for downstream derivatization (e.g., urea formation, sulfonylation).[1]

This guide provides a standardized analytical workflow to validate the identity and purity of this compound. We address the specific challenge of distinguishing the 7-amino isomer from its 6-amino regioisomer and quantifying the potentially genotoxic 7-nitro precursor (CAS: 21744-84-1) often present as a process impurity.

Physicochemical Profile
PropertySpecificationNotes
Chemical Name 7-Amino-2H-1,4-benzoxazin-3(4H)-oneAlso known as 7-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine
CAS Number 26215-14-5Distinct from 6-amino isomer (CAS 89976-75-0)
Molecular Formula C₈H₈N₂O₂MW: 164.16 g/mol
Solubility DMSO, Methanol, DMFPoor solubility in water and non-polar solvents (Hexane)
pKa (Calculated) ~4.5 (Aniline amine)The lactam NH is weakly acidic (pKa ~13)
Storage 2–8°C, Protect from LightAmine is susceptible to oxidation (browning)
Analytical Workflow Diagram

The following Graphviz diagram illustrates the decision matrix for characterizing this scaffold, ensuring no critical quality attribute is overlooked.

AnalyticalWorkflow Start Raw Material (Solid) Solubility Solubility Check (DMSO-d6) Start->Solubility NMR 1H NMR Spectroscopy (Structural ID) Solubility->NMR Decision_Regio Isomer Check: Coupling Pattern Correct? NMR->Decision_Regio HPLC UPLC-MS/UV (Purity Profiling) Decision_Regio->HPLC Yes (d, dd, d pattern) Reject Reject / Recrystallize Decision_Regio->Reject No (Regioisomer detected) Decision_Purity Purity > 98%? Nitro-Impurity < 0.1%? HPLC->Decision_Purity Release Release for Synthesis Decision_Purity->Release Yes Decision_Purity->Reject No

Figure 1: Analytical lifecycle for 7-amino-2H-1,4-benzoxazin-3(4H)-one characterization.

Protocol 1: Structural Confirmation (NMR)

Objective: To confirm the 7-amino substitution pattern and rule out the 6-amino regioisomer. Rationale: The 7-amino group exerts a specific shielding effect on the aromatic protons.[1] The coupling constants (


 values) are definitive for the substitution pattern.

Methodology:

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-d6 (Required to observe labile NH protons).[1]

  • Concentration: 10 mg/mL.[1]

Expected Spectral Data (DMSO-d6):

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH (Lactam) 10.40Broad Singlet-Exchangeable.[1] Downfield due to amide character.[1]
H-5 6.65Doublet (d)8.5Ortho to H-6.[1] Least shielded aromatic proton (meta to amino).[1]
H-6 6.15Doublet of Doublets (dd)8.5, 2.3Ortho to H-5, Meta to H-8. Shielded by ortho-amino group.[1]
H-8 6.05Doublet (d)2.3Meta to H-6.[1] Most shielded (Ortho to amino & Ortho to ether oxygen).[1]
NH₂ (Amine) 4.80Broad Singlet-Exchangeable.[1] Characteristic of aniline primary amine.
H-2 4.45Singlet (s)-Lactam ring methylene.[1] Characteristic singlet for benzoxazinones.

Critical Insight - Regioisomer Discrimination:

  • 7-Amino isomer: Shows a clear d, dd, d pattern.[1] The large doublet (H-5) is at a higher chemical shift (~6.6 ppm).[1]

  • 6-Amino isomer: Would show a pattern where H-5 is a singlet (or small doublet) and H-7/H-8 show strong ortho coupling.[1] The absence of a large doublet at ~6.6 ppm is a red flag.[1]

Protocol 2: Purity & Impurity Profiling (UPLC-MS)

Objective: Quantify the 7-nitro precursor (incomplete reduction) and general organic impurities.[1] Rationale: The 7-nitro intermediate is a potential mutagen.[1] Standard UV detection at 254 nm is sufficient for the scaffold, but MS is required for trace impurity identification.[1]

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Detection UV 254 nm (Quantification), ESI+ MS (Identification)

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
0.5 95 5 Hold
4.0 5 95 Linear Ramp
5.0 5 95 Wash

| 5.1 | 95 | 5 | Re-equilibrate |[1]

Impurity Logic:

  • Target Peak (7-Amino): Elutes early (~1.5 - 2.0 min) due to polar amine and lactam groups.[1] [M+H]+ = 165.07 .[1]

  • Impurity 1 (7-Nitro Precursor): Elutes later (more hydrophobic).[1] [M+H]+ = 195.04 .[1]

  • Impurity 2 (Oxidation Dimer): If stored improperly, azo-dimers may form (Late eluting, MW ~326).[1]

Protocol 3: Synthesis Pathway & Impurity Origin

Understanding the synthesis aids in predicting impurities.[1] The standard route involves the reduction of the nitro-benzoxazinone.[1]

SynthesisPath Precursor 2-Amino-5-nitrophenol (Starting Material) Intermediate 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Key Intermediate) Precursor->Intermediate + Chloroacetyl chloride Cyclization Product 7-Amino-2H-1,4-benzoxazin-3(4H)-one (Target) Intermediate->Product H2 / Pd-C Reduction Impurity Residual Nitro Impurity (Risk) Intermediate->Impurity Incomplete Reduction

Figure 2: Synthetic route highlighting the origin of the critical nitro-impurity.

References
  • Sigma-Aldrich. 7-Amino-2H-1,4-benzoxazin-3(4H)-one Product Specification & CAS 26215-14-5. Link[1]

  • PubChem. 2H-1,4-Benzoxazin-3(4H)-one Compound Summary (Core Scaffold Data). Link[1]

  • Woodward, M. D., et al. "Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry."[1] Plant Physiology, 1978.[1] (Provides foundational MS fragmentation data for benzoxazinones). Link

  • Toriba, A., et al. "Comparison of four fluorescence Edman reagents with benzofurazan structure."[1][2] Analyst, 1999.[1][2] (Discusses fluorescence properties of amino-benzoxazine derivatives). Link

  • Chem-Impex Int'l. 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Precursor) Technical Data. Link

Sources

Application

application of 7-amino-2H-1,4-benzoxazin-3(4H)-one in cancer research

Precision Oncology Scaffolds: From Chemical Synthesis to Kinase Inhibition[1] Executive Summary The compound 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) serves as a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Precision Oncology Scaffolds: From Chemical Synthesis to Kinase Inhibition[1]

Executive Summary

The compound 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted anticancer therapeutics.[1] Unlike non-specific cytotoxic agents, derivatives of this benzoxazinone core mimic the purine ring of ATP, allowing them to function as potent Type I/II kinase inhibitors (targeting PI3K/mTOR, EGFR) and DNA-intercalating agents .

This guide details the application of 7-amino-2H-1,4-benzoxazin-3(4H)-one as a primary building block for synthesizing next-generation antineoplastics.[1] It covers synthetic protocols, in vitro validation via cell viability assays, and mechanistic confirmation of DNA damage induction.

Chemical Utility & Mechanism of Action[1][2][3][4]
The "Privileged Scaffold" Hypothesis

The 1,4-benzoxazin-3-one moiety is structurally distinct due to its rigid, bicyclic heterocyclic nature.[1] The nitrogen at position 4 and the oxygen at position 1 create a specific electronic distribution that facilitates hydrogen bonding within the ATP-binding pockets of kinases.[1]

  • Role of the 7-Amino Group: The exocyclic amine at position 7 is the critical "handle" for molecular hybridization.[1] It allows for the attachment of pharmacophores (e.g., 1,2,3-triazoles, cinnamoyl groups) that improve solubility and specificity against cancer cell lines like A549 (Lung) , MCF-7 (Breast) , and Huh7 (Liver) .

Core Signaling Pathways

Derivatives synthesized from this scaffold typically act via two mechanisms:[1]

  • Dual PI3K/mTOR Inhibition: Blocking the PI3K/Akt/mTOR pathway, which is hyperactivated in >60% of solid tumors.[1]

  • DNA Damage Response (DDR): Inducing double-strand breaks (DSBs), evidenced by the upregulation of γ-H2AX and activation of Caspase-7 .[1]

Experimental Workflow: Scaffold-to-Lead Optimization

The following workflow illustrates the transformation of the raw 7-amino scaffold into a bioactive triazole-hybrid inhibitor.

SynthesisWorkflow Scaffold 7-Amino-2H-1,4- benzoxazin-3(4H)-one Intermediate Amide/Alkyne Intermediate Scaffold->Intermediate Acylation (HATU/DIPEA) ClickChem CuAAC Reaction (Click Chemistry) Intermediate->ClickChem + Azide-R LeadComp 1,2,3-Triazole Hybrid Inhibitor ClickChem->LeadComp Cycloaddition Target Target: A549/MCF-7 (IC50 < 5 µM) LeadComp->Target Biological Screening

Figure 1: Synthetic workflow converting the 7-amino precursor into bioactive triazole hybrids via amide coupling and click chemistry.

Detailed Protocols
Protocol A: Synthesis of Bioactive Derivatives

Objective: To functionalize the 7-amino group with a terminal alkyne for subsequent "click" chemistry (creating a library of inhibitors).

Reagents:

  • 7-Amino-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)[1]

  • 3-Ethynylbenzoic acid (1.1 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (2.0 eq)[1]

  • Solvent: Anhydrous DMF[1]

Step-by-Step:

  • Dissolution: Dissolve 3-ethynylbenzoic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

  • Activation: Add HATU and DIPEA. Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Coupling: Add 7-amino-2H-1,4-benzoxazin-3(4H)-one slowly to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Workup: Pour reaction mixture into ice-cold water. The precipitate (amide intermediate) is filtered, washed with water, and dried under vacuum.

  • Yield Check: Expected yield >80%. This intermediate is now ready for click chemistry with various azides.

Protocol B: In Vitro Cytotoxicity Assay (CCK-8/MTT)

Objective: Determine the IC50 of the synthesized derivative against A549 Lung Cancer cells.

Materials:

  • A549 Cell Line (ATCC® CCL-185™)[1]

  • CCK-8 Kit or MTT Reagent[1]

  • Microplate Reader (450 nm / 570 nm)[1]

Procedure:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the benzoxazinone derivative in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium. Ensure final DMSO < 0.1%.

  • Incubation: Treat cells for 48 hours.

  • Measurement: Add 10 µL CCK-8 reagent per well. Incubate for 2 hours. Measure absorbance at 450 nm.

  • Calculation: Calculate % Viability =

    
    .[1]
    
Data Analysis & Validation
Comparative Potency (Hypothetical Data based on Literature)

The following table highlights the enhanced potency of 7-amino derivatives compared to standard inhibitors in specific contexts.

Compound IDScaffold ModificationTarget Cell LineIC50 (µM)Mechanism
Precursor 7-amino-2H-1,4-benzoxazin-3(4H)-oneA549>100Inactive (Scaffold only)
Derivative 14b 7-Triazole-linked HybridA5497.59 ± 0.31 DNA Damage / Apoptosis
Compound 6 PI3K-targeted DerivativeHeLa1.35 PI3K/mTOR Inhibition
Erlotinib (Standard Drug)A549~15.0EGFR Inhibition

Note: Derivatives often outperform clinical standards like Erlotinib in resistant cell lines due to the dual-action mechanism.[1]

Mechanistic Pathway Validation

To confirm the drug acts via the predicted pathway, perform Western Blot analysis for the following markers:

MOA_Pathway Drug Benzoxazinone Derivative DNA DNA Intercalation / Kinase Binding Drug->DNA DSB Double Strand Breaks (DSBs) DNA->DSB Induction H2AX γ-H2AX (Phosphorylation) DSB->H2AX Marker Upregulation p53 p53 Activation H2AX->p53 Signaling Apoptosis Apoptosis (Caspase-7 / PARP cleavage) p53->Apoptosis Cell Death

Figure 2: Mechanism of Action (MOA) showing the progression from drug binding to apoptotic cell death via the DNA damage response pathway.[1]

References
  • Hou, X., et al. (2025). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells.[1][2][3] Frontiers in Pharmacology.[1][3] 4

  • Yan, L., et al. (2019). Design, synthesis and biological evaluation of novel 1,4-benzoxazin-3-one derivatives as PI3Kα inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][3][5][6][7] 4

  • Zhou, Y., et al. (2014). Synthesis and antitumor activity of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.[1][4] European Journal of Medicinal Chemistry.[1] 4

  • PubChem Compound Summary. 2H-1,4-benzoxazin-3(4H)-one.[1] National Library of Medicine.[1] 1[1][2][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Welcome to the technical support guide for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, notably for therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one. This molecule is a valuable intermediate in the development of pharmaceuticals and agrochemicals, notably for therapeutic agents targeting neurological disorders and for crop protection products.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving yield, purity, and overall success.

The most prevalent and reliable synthetic route involves a two-step process: the initial formation of the 7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate, followed by the reduction of the nitro group to the target primary amine. This guide focuses primarily on optimizing this critical reduction step.

Core Synthetic Pathway

The synthesis typically begins with a precursor like 2-amino-5-nitrophenol, which undergoes cyclization to form the nitro-substituted benzoxazinone ring.[3] The subsequent reduction is the key transformation to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Final Product Start 2-Amino-5-nitrophenol + Chloroacetyl chloride Intermediate 7-nitro-2H-1,4-benzoxazin-3(4H)-one Start->Intermediate  Base (e.g., K2CO3)  Solvent (e.g., Acetone)   Product 7-amino-2H-1,4-benzoxazin-3(4H)-one Intermediate->Product  Reducing Agent (e.g., H2, Pd/C)  Solvent (e.g., MeOH)  

Caption: General synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Troubleshooting Guide: The Reduction Step

This section addresses the most common issues encountered during the conversion of 7-nitro-2H-1,4-benzoxazin-3(4H)-one to the desired amino product.

Q1: My final yield is consistently low (<70%). What are the likely causes and how can I improve it?

Low yield is the most frequent challenge in this synthesis. The root cause often lies in one of four areas: incomplete reaction, catalyst issues, product degradation, or inefficient workup.

  • Expert Analysis & Solution:

    • Incomplete Reaction: The reduction of an aromatic nitro group is a catalytic process that requires careful optimization. The choice of catalyst, hydrogen pressure, and reaction time are critical. Palladium on carbon (Pd/C) is the most common catalyst for this transformation.[4]

      • Catalyst Loading: A typical loading is 5-10% w/w of the catalyst relative to the nitro-intermediate. Insufficient catalyst will lead to a sluggish or incomplete reaction.

      • Hydrogen Pressure: While a hydrogen balloon can suffice for small-scale reactions, using a pressurized hydrogenation apparatus (e.g., a Parr shaker) at 40-50 psi significantly improves reaction rates and completion.[4]

      • Reaction Time & Temperature: These reactions are typically run at room temperature for 12-16 hours.[4] If the reaction is slow, gentle warming to 30-40°C can be beneficial, but monitor for potential side reactions.

    • Catalyst Deactivation: The palladium catalyst can be "poisoned" by impurities.

      • Source of Poisons: Sulfur or halide impurities in the starting material or solvents can deactivate the catalyst. Ensure the 7-nitro intermediate is thoroughly purified before the reduction step.

      • Solution: Use high-purity solvents and recrystallize the 7-nitro-2H-1,4-benzoxazin-3(4H)-one intermediate if its purity is questionable. Always use fresh, high-quality Pd/C catalyst.

    • Alternative Reducing Conditions: If catalytic hydrogenation is problematic, consider transfer hydrogenation.

      • Method: This technique uses a hydrogen donor in situ, avoiding the need for pressurized H₂ gas. Common donors include cyclohexene or ammonium formate with Pd/C in a solvent like methanol or ethanol.[5] This can sometimes give cleaner reactions and is often easier to set up in a standard laboratory fume hood.

ParameterRecommended RangeRationale
Catalyst 10% Pd/CStandard, effective catalyst for nitro group reduction.
Catalyst Loading 5-10% w/wBalances reaction rate with cost and ease of filtration.
Hydrogen Pressure 40-50 psiEnsures sufficient hydrogen availability for the reaction.[4]
Solvent Methanol (MeOH), THFGood solubility for the starting material and intermediate.[4]
Temperature 20-40°CRoom temperature is often sufficient; gentle heat can speed up the reaction.
Reaction Time 12-16 hoursTypically required for complete conversion.[4]
Q2: My final product is impure, showing multiple spots on TLC. How do I identify and prevent these impurities?

Purity is paramount for subsequent applications. Impurities typically arise from an incomplete reaction or from side reactions during workup.

  • Expert Analysis & Solution:

    • Identify the Impurity:

      • Unreacted Starting Material: The primary impurity is often the 7-nitro intermediate. This will have a different Rf value on a TLC plate.

      • Side-Products: While less common, over-reduction or side reactions can occur. The product, an aromatic amine, is also susceptible to air oxidation, which can lead to colored impurities.

    • Prevention and Purification:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not stop the reaction until the starting material is fully consumed.

      • Purification Protocol: The most effective purification method is recrystallization. A documented procedure involves dissolving the crude product in tetrahydrofuran (THF) and adding hexanes to precipitate the pure 7-amino-2H-1,4-benzoxazin-3(4H)-one as a tan solid.[4] Column chromatography can also be used if recrystallization is insufficient.[5]

      • Inert Workup: After filtering off the catalyst, perform the solvent evaporation and subsequent steps under a blanket of inert gas (like nitrogen or argon) to minimize oxidation of the amine product.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Reaction Check_Catalyst Is the catalyst active? (Use fresh 10% Pd/C) Check_Reaction->Check_Catalyst No Check_Purification Is purification effective? Check_Reaction->Check_Purification Yes Check_H2 Is H2 pressure adequate? (Target 40-50 psi) Check_Catalyst->Check_H2 Result_Bad Problem Persists Check_H2->Result_Bad If all checks fail, consider alternative methods Result_Good High Yield & Purity Check_Purification->Result_Good Yes Check_Purification->Result_Bad No, optimize recrystallization

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How should I properly handle and filter the Pd/C catalyst after the reaction?

Palladium on carbon is pyrophoric, especially after use when it is finely divided and may be saturated with hydrogen. NEVER filter the reaction mixture while the catalyst is dry. After the reaction is complete and the hydrogen atmosphere has been replaced with an inert gas (N₂ or Argon), dilute the mixture with a solvent like THF.[4] Filter the catalyst through a pad of Celite®. Keep the filter cake wet with solvent at all times. The wet catalyst cake should be carefully transferred to a separate waste container and quenched with water.

Q2: What are the key characterization data points for the final product?

For 7-amino-2H-1,4-benzoxazin-3(4H)-one, you should confirm its identity and purity using several methods:

  • Melting Point: 213-215 °C.[4]

  • ¹H NMR (DMSO-d₆): Key signals include a singlet for the -CH₂- group around δ 4.41 ppm, a broad singlet for the -NH₂ protons around δ 4.87 ppm, aromatic protons between δ 6.14-6.57 ppm, and the amide N-H proton as a broad singlet around δ 9.54 ppm.[4]

  • Mass Spectrometry: Look for the molecular ion (M+) at m/z 164.[4]

  • Purity (HPLC): Commercial suppliers often specify a purity of ≥99%.[1]

Q3: How should I store the final product?

The amino group makes the compound susceptible to oxidation, which can cause discoloration over time. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place (2-8°C is recommended).[6]

Reference Experimental Protocol

This protocol is adapted from a reported synthesis for the catalytic hydrogenation of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.[4]

  • Reaction Setup: In a hydrogenation vessel, suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (7.0 g, 39.3 mmol) in methanol (50 mL).

  • Inerting: Purge the vessel with an inert gas, such as argon or nitrogen.

  • Catalyst Addition: Under the inert atmosphere, carefully add 10% palladium on carbon (350 mg, 5% w/w).

  • Hydrogenation: Seal the vessel and place it on a hydrogenation apparatus. Pressurize with hydrogen gas to 40 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC until all starting material is consumed.

  • Workup - Catalyst Removal: Depressurize the vessel and purge with an inert gas. Dilute the reaction mixture with THF (~200 mL) to ensure the product is fully dissolved. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the catalyst filter cake wet at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a brown solid.

  • Purification: Recrystallize the crude solid from a THF/Hexane (1:5) mixture to yield the pure product. The reported yield is 4.2 g (72%) of a tan solid.[4]

References

  • Piao, Z.-T., Guan, L.-P., Zhao, L.-M., Piao, H.-R., & Quan, Z.-S. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216–1221. [Link]

  • PrepChem. (n.d.). Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. Retrieved from [Link]

  • PrepChem. (n.d.). A. Synthesis of 7-Amino-2-ethoxy-4H-3,1-benzoxazin-4-one, and Related Compounds of Formula IB. Retrieved from [Link]

  • Avantor. (n.d.). 7-Amino-2H-1,4-benzoxazin-3(4H)-one ≥99% (by HPLC). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives

Welcome to the Technical Support Center. The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore found in numerous bioactive molecules, including protoporphyrinogen IX oxidase (PPO) inhibitors[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged pharmacophore found in numerous bioactive molecules, including protoporphyrinogen IX oxidase (PPO) inhibitors[1], antibacterial agents, and natural alkaloids[2]. Synthesizing this core efficiently requires precise control over acylation, cyclization, and chemoselective reduction steps. This guide provides validated protocols, optimization data, and troubleshooting strategies to resolve common bottlenecks in your synthetic workflow.

Synthetic Workflow Overview

The most robust route to 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives begins with 2-amino-5-nitrophenol. The process involves an initial


-acylation with chloroacetyl chloride, followed by an intramolecular cyclization to form the lactam ring, and concludes with the chemoselective reduction of the 7-nitro group.

Workflow A 2-Amino-5-nitrophenol + Chloroacetyl chloride B N-(2-hydroxy-4-nitrophenyl) -2-chloroacetamide A->B TEA, 0 °C to RT C 7-Nitro-2H-1,4-benzoxazin -3(4H)-one B->C K2CO3, DMF, 80 °C D 7-Amino-2H-1,4-benzoxazin -3(4H)-one C->D Fe/NH4Cl, EtOH/H2O

Caption: Synthetic workflow for 7-amino-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-nitrophenol.

Validated Experimental Protocols

Protocol A: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Acylation & Cyclization)

Causality & Insight: The initial step requires selective


-acylation over 

-acylation. By maintaining low temperatures (0 °C) and using a mild base like triethylamine (TEA), the more nucleophilic amine reacts preferentially. The subsequent cyclization requires a stronger base (e.g., K₂CO₃) and heat to deprotonate the phenol and drive the intramolecular

displacement of the aliphatic chloride.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-amino-5-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Acylation: Add triethylamine (1.2 eq) and cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature and stir until complete consumption of the starting material (validate via TLC, Hexane:EtOAc 1:1).

  • Solvent Exchange: Evaporate the solvent under reduced pressure. Dissolve the crude intermediate in anhydrous

    
    -dimethylformamide (DMF).
    
  • Cyclization: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and heat the suspension to 80 °C for 4–6 hours to drive the ring closure.

  • Isolation: Cool to room temperature, pour into ice water, and collect the resulting precipitate by filtration. Wash with cold water and dry under vacuum to yield 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Protocol B: Chemoselective Reduction to 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Causality & Insight: The reduction of the nitro group must not disrupt the newly formed lactam ring. While catalytic hydrogenation (Pd/C) is clean, it can cause ring opening if the pressure or temperature is too high. The Béchamp reduction (Fe/NH₄Cl) provides excellent chemoselectivity and tolerates halogens if present on the aromatic ring.

Step-by-Step Methodology (Béchamp Method):

  • Suspension: Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in a mixture of ethanol and water (2:1 v/v).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 5.0 eq) and iron powder (5.0 eq).

  • Reduction: Heat the mixture to reflux (~80 °C) with vigorous stirring for 2–4 hours.

  • Hot Filtration: While still boiling hot, filter the reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with boiling ethanol.

  • Workup: Concentrate the filtrate under reduced pressure, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the pure 7-amino derivative.

Quantitative Optimization Data

Selecting the right conditions is critical for maximizing yield and minimizing side reactions. The table below summarizes the optimization of both the cyclization and reduction steps based on empirical laboratory data.

Reaction StepCondition TestedTemp / TimeYield (%)Observation / Causality
Cyclization H₂O, No BaseReflux, 24h0%Phenol not deprotonated; no nucleophilic attack.
Cyclization H₂O, K₂CO₃Reflux, 24h<10%Poor solubility of intermediate in water.
Cyclization DMF, K₂CO₃80 °C, 5h85%Optimal; polar aprotic solvent accelerates

displacement.
Reduction H₂ (50 psi), 10% Pd/CRT, 12h60%Significant lactam ring opening observed.
Reduction H₂ (1 atm), 5% Pd/CRT, 6h92%Clean conversion; requires careful pressure control.
Reduction Fe, NH₄Cl, EtOH/H₂O80 °C, 3h88%Highly chemoselective; ideal for robust scale-up.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant


-acylation instead of the desired 

-acylation in the first step?
A:

-acylation occurs when the reaction temperature is too high or the base is too strong, which deprotonates the phenol prematurely. Fix: Ensure the reaction is strictly maintained at 0 °C during the addition of chloroacetyl chloride. Use a mild base like triethylamine or pyridine. If

-acylation persists, you can selectively hydrolyze the

-acyl group by treating the crude mixture with a mild aqueous base (NaHCO₃) before proceeding to cyclization.

Q2: My cyclization step in DMF is stalling, yielding a complex mixture. How can I drive it to completion? A: Incomplete cyclization is often due to wet solvents or inactive base. Water in DMF can hydrolyze the chloroacetamide intermediate. Fix: Use anhydrous DMF and freshly oven-dried K₂CO₃. If the reaction still stalls, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction via the Finkelstein mechanism, converting the alkyl chloride to a more reactive alkyl iodide in situ.

Q3: During catalytic hydrogenation (Pd/C), my lactam ring is opening. How do I prevent this? A: The 1,4-benzoxazin-3-one ring can be susceptible to hydrogenolysis under high pressure or extended reaction times, leading to ring cleavage at the C-O bond. Fix: Reduce the hydrogen pressure to 1 atmosphere (balloon pressure) and monitor the reaction closely via LC-MS or TLC. Alternatively, switch to a chemical reduction method such as Fe/NH₄Cl or SnCl₂·2H₂O in ethanol, which are completely inert toward the lactam linkage.

Q4: The Béchamp reduction works well, but I am losing product in the iron sludge during workup. What is the best practice? A: The 7-amino product can coordinate with iron oxides or precipitate within the cold sludge. Fix: Filtration must be performed while the mixture is boiling hot. Pre-heat your Buchner funnel and Celite pad. Wash the filter cake with copious amounts of boiling ethanol or ethyl acetate. If product retention is still high, stirring the sludge with a chelating agent like EDTA before extraction can help release the trapped amine.

Optimization Logic Visualization

Optimization Start 7-Nitro-Benzoxazinone Reduction Cond1 Catalytic Hydrogenation (Pd/C, H2) Start->Cond1 Cond2 Béchamp Reduction (Fe, NH4Cl) Start->Cond2 Issue1 Ring Opening / Over-reduction Cond1->Issue1 Harsh Conditions Success 7-Amino-Benzoxazinone (High Yield & Purity) Cond1->Success Optimized (1 atm) Issue2 Product Trapped in Iron Sludge Cond2->Issue2 Poor Workup Cond2->Success Optimized Workup Fix1 Lower H2 Pressure (1 atm) or Change Solvent Issue1->Fix1 Fix1->Success Fix2 Hot Celite Filtration + Chelating Agent Issue2->Fix2 Fix2->Success

Caption: Decision tree for optimizing the reduction of 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

References

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent, arkat-usa.org. Link

  • [1] Discovery of a Potent Thieno[2,3-d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach | Journal of Agricultural and Food Chemistry, acs.org. 1

  • [2] Comprehensive Analysis of 11 Species of Euodia (Rutaceae) by Untargeted LC-IT-TOF/MS Metabolomics and In Vitro Functional Methods - MDPI, mdpi.com. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Welcome to the Technical Support Center for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5). This bicyclic N,O-heterocycle is a critical building block in the development of neuroprotective agents,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5). This bicyclic N,O-heterocycle is a critical building block in the development of neuroprotective agents, anticonvulsants, and anti-inflammatory drugs [1]. This guide provides researchers with field-proven methodologies, mechanistic insights, and troubleshooting strategies to ensure a high-yield, reproducible synthesis.

Mechanistic Workflow & Causality

The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one is a highly efficient two-stage process governed by specific kinetic and thermodynamic principles:

  • Annulation (Acylation & Cyclization): 2-Amino-5-nitrophenol undergoes an initial N-acylation with chloroacetyl chloride. Kinetically, the aniline nitrogen is significantly more nucleophilic than the phenolic oxygen, ensuring regioselectivity at low temperatures. Subsequent base-promoted intramolecular O-alkylation (an SN2 reaction) closes the oxazine ring, yielding the intermediate 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

  • Reduction: The nitro intermediate is subjected to catalytic hydrogenation. Palladium on carbon (Pd/C) is utilized to cleanly reduce the nitro group to an amine. This method is chosen because it prevents the over-reduction of the amide carbonyl and avoids the generation of toxic metal salts associated with dissolving metal reductions [2].

G A 2-Amino-5-nitrophenol (Nucleophile) C 2-Chloro-N-(2-hydroxy-4-nitrophenyl)acetamide (Unstable Intermediate) A->C N-Acylation (Fast, 0°C) B Chloroacetyl Chloride (Bis-electrophile) B->C D 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Cyclized Intermediate) C->D O-Alkylation (SN2) Base / Heat (70°C) E 7-Amino-2H-1,4-benzoxazin-3(4H)-one (Target Amine) D->E Catalytic Hydrogenation H2, Pd/C

Synthesis workflow of 7-amino-2H-1,4-benzoxazin-3(4H)-one from 2-amino-5-nitrophenol.

Step-by-Step Experimental Protocols & Self-Validation
Protocol A: Annulation to 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

Causality: Potassium carbonate (K2CO3) acts as an acid scavenger for the initial N-acylation and subsequently deprotonates the phenol to drive the SN2 ring closure.

  • Preparation: Suspend 2-amino-5-nitrophenol (1.0 eq) and anhydrous K2CO3 (2.5 eq) in anhydrous N,N-dimethylformamide (DMF) or methyl isobutyl ketone (MIBK) at 0 °C.

  • Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes to maintain the internal temperature strictly below 5 °C.

  • Cyclization: Once addition is complete, heat the reaction mixture to 70 °C for 4–6 hours.

  • Workup: Pour the cooled mixture into ice water. Filter the resulting precipitate, wash thoroughly with cold water to remove DMF/salts, and dry under vacuum.

Self-Validating System: The starting material is a deep orange/red powder. Successful cyclization results in a distinct color shift to a yellow/tan suspension. TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the polar starting material and the appearance of a higher Rf spot.

Protocol B: Catalytic Reduction to 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Causality: Catalytic hydrogenation simplifies the purification of the highly polar amine product by eliminating the iron/tin sludge common in Béchamp reductions [2].

  • Preparation: Dissolve 7-nitro-2H-1,4-benzoxazin-3(4H)-one in methanol or THF. Carefully add 10% Pd/C (5–10% w/w) under a strict argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with H2 gas and pressurize to 40 psi. Agitate on a Parr shaker at room temperature for 12–16 hours.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere to remove the catalyst. Wash the Celite pad with hot THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a pale/tan solid. Recrystallize from THF/Hexane (1:5) if necessary.

Self-Validating System: The reaction is complete when the H2 pressure drop ceases. The solution will transition from yellow to nearly colorless. LC-MS analysis will confirm a mass shift from M+ = 194 (Nitro) to M+ = 164 (Amino) [2].

Quantitative Data: Comparison of Reduction Methodologies

To assist in protocol selection based on your laboratory's capabilities, the following table summarizes the performance of various reduction strategies for the nitro intermediate.

Reduction MethodReagents & ConditionsAvg. YieldPurity (Crude)Workup ComplexityKey Advantage / Disadvantage
Catalytic Hydrogenation H2 (40 psi), 10% Pd/C, MeOH, RT85–92%>95%LowAdvantage: Cleanest profile; no metal salts.Disadvantage: Requires pressure vessel [2].
Transfer Hydrogenation Cyclohexene, 10% Pd/C, Reflux70–80%~90%LowAdvantage: No H2 gas needed.Disadvantage: Longer reaction times; risk of incomplete reduction.
Béchamp Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °C60–75%~80%HighAdvantage: Cheap reagents.Disadvantage: Tedious removal of iron sludge; product traps in salts.
Stannous Chloride SnCl2·2H2O, EtOH, Reflux75–85%~85%HighAdvantage: Highly selective.Disadvantage: Toxic tin waste; requires basic workup to remove salts.
Troubleshooting & FAQs

Q1: During the first step, I am observing significant amounts of O-acylated byproduct instead of the desired N-acylated intermediate. How can I correct this? A: O-acylation occurs if the base is too strong or if the chloroacetyl chloride is added too rapidly at elevated temperatures. Ensure the initial addition is performed strictly at 0–5 °C. The aniline –NH2 is inherently more nucleophilic than the phenol –OH, so low temperatures kinetically favor N-acylation. Only apply heat after the N-acylation is complete to drive the SN2 ring closure.

Q2: My cyclization to the benzoxazinone ring is incomplete, leaving a linear intermediate. How do I drive it to completion? A: Incomplete cyclization is usually due to insufficient base or inadequate heating. Ensure you are using at least 2.5 equivalents of finely powdered, anhydrous K2CO3. If using a less polar solvent, switching to DMF or adding a catalytic amount of potassium iodide (KI) can accelerate the SN2 O-alkylation via the Finkelstein reaction (in situ formation of the more reactive iodoacetyl intermediate).

Q3: The 7-amino-2H-1,4-benzoxazin-3(4H)-one product turns dark brown or black during workup. What is causing this degradation? A: The 7-amino product is an electron-rich aniline derivative and is highly susceptible to aerial oxidation[3]. To prevent this:

  • Filter the Pd/C catalyst under an argon or nitrogen blanket.

  • Degas your workup solvents prior to use.

  • Store the final product in dark, tightly sealed containers at 2–8 °C under an inert gas.

Q4: The catalytic hydrogenation stalls before completion, and H2 uptake stops. What is the cause? A: Catalyst poisoning is the most likely culprit. If the starting 2-amino-5-nitrophenol contained sulfur impurities, or if the DMF from the first step was not completely washed out during the aqueous workup, the Pd/C catalyst will be deactivated. Ensure the 7-nitro intermediate is thoroughly washed with water and dried before reduction. If stalling occurs mid-reaction, filter the mixture, add a fresh batch of Pd/C, and resume hydrogenation.

References
  • Piao, Z.-T., et al. "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents." European Journal of Medicinal Chemistry, vol. 43, no. 6, 2008, pp. 1216-1221. URL: [Link]

  • PrepChem. "Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine." PrepChem Database. URL: [Link]

Optimization

side product formation in 7-amino-2H-1,4-benzoxazin-3(4H)-one synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one , a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is designed for researchers and drug development professionals troubleshooting the synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one , a critical pharmacophore in anticancer and anticonvulsant drug discovery.

This document provides a causality-driven diagnostic framework, addressing the mechanistic origins of common side products such as bis-acylated impurities, hydroxylamines, and oligomeric mixtures.

Part 1: Diagnostic Dashboard & Impurity Profiling

Before altering your synthetic parameters, you must accurately identify the side products stalling your workflow. The table below summarizes the quantitative mass spectrometry data and root causes for the most frequent synthetic deviations encountered during this two-step synthesis.

Impurity TypeStructural FeatureExpected m/z [M+H]⁺Primary CauseMechanistic Prevention Strategy
Target Product 7-Amino-2H-1,4-benzoxazin-3(4H)-one165.0 N/AN/A
Bis-Acylated O,N-bis(chloroacetyl) derivative308.0 Excess acyl chlorideStrict 1.05 eq stoichiometry; maintain 0 °C to favor kinetic N-acylation.
Uncyclized 2-(2-chloroacetamido)-5-nitrophenol231.0 Weak base / Poor solventSwitch to K₂CO₃ in DMF/Acetone to enhance phenoxide nucleophilicity.
Hydroxylamine 7-Hydroxylamino-benzoxazin-3-one181.0 Stalled hydrogenationIncrease H₂ pressure to 40 psi; check Pd/C catalyst for sulfur poisoning.
Over-Reduced 7-Amino-3,4-dihydro-1,4-benzoxazine151.0 Harsh reductant (e.g., LAH)Use chemoselective reductants (Pd/C + H₂, or Fe/AcOH) to preserve the lactam.

Part 2: Visualizing the Reaction Landscape

Synthesis SM 2-Amino-5-nitrophenol + Chloroacetyl Chloride Int N-Acylated Intermediate SM->Int Base (NaHCO3) 0°C Side1 O,N-Bis-acylated Impurity SM->Side1 Excess Acyl Chloride Nitro 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Int->Nitro Intramolecular Cyclization (K2CO3, DMF) Side2 Intermolecular Dimers Int->Side2 High Concentration Product 7-Amino-2H-1,4-benzoxazin-3(4H)-one Nitro->Product H2, Pd/C (40 psi) Side3 Hydroxylamine Impurity Nitro->Side3 Low H2 Pressure Side4 Over-reduced (Amine) Nitro->Side4 Harsh Reductant (LAH)

Figure 1: Reaction workflow and primary side-product branching pathways.

Part 3: Troubleshooting FAQs

Q1: Why am I observing a heavily bis-acylated side product during the initial condensation step? The Causality: The starting material, 2-amino-5-nitrophenol, contains two nucleophilic centers: the anilinic amine and the phenolic hydroxyl. The amine is a stronger nucleophile and undergoes N-acylation first via a tetrahedral intermediate [Benchchem[1]](). However, if an excess of chloroacetyl chloride is used, or if the reaction temperature rises prematurely, the thermodynamic O-acylation pathway activates, yielding a bis-acylated impurity. The Solution: Control stoichiometry strictly to 1.05 equivalents of chloroacetyl chloride. Maintain the reaction temperature at 0 °C during the dropwise addition to trap the reaction in kinetic control, favoring exclusive N-acylation.

Q2: My cyclization step yields a complex mixture of oligomers instead of the desired 7-nitro-2H-1,4-benzoxazin-3(4H)-one. How can I prevent this? The Causality: Following N-acylation, the intermediate must undergo an intramolecular nucleophilic substitution to form the heterocyclic ring 2. If the reaction concentration is too high, intermolecular alkylation (where the phenoxide of one molecule attacks the alkyl chloride of another) outcompetes the desired intramolecular cyclization. The Solution: Run the cyclization under high-dilution conditions (e.g., 0.1 M). Use a polar aprotic solvent like DMF with a mild base (K₂CO₃) to enhance the nucleophilicity of the phenoxide without promoting intermolecular side reactions.

Q3: During the reduction of the nitro group, my LC-MS shows a mass +16 Da higher than the expected product. What is this? The Causality: A mass shift of +16 Da (m/z 181 vs expected m/z 165) indicates the reaction has stalled at the hydroxylamine intermediate (-NHOH). The catalytic hydrogenation of a nitroarene proceeds sequentially. If hydrogen pressure is insufficient or the catalyst is poisoned, the cycle stalls before the final dehydration/reduction step. The Solution: Ensure vigorous stirring to improve gas-liquid mass transfer. Increase the H₂ pressure to at least 40 psi 3.

Reduction Nitro Ar-NO2 (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +H2, -H2O Hydroxyl Ar-NHOH (Hydroxylamine) Nitroso->Hydroxyl +H2 Azo Ar-N=N-Ar (Azo Dimer) Nitroso->Azo +Ar-NH2 Amine Ar-NH2 (Target Amine) Hydroxyl->Amine +H2, -H2O Hydroxyl->Azo +Ar-NO

Figure 2: Sequential nitro reduction mechanism and stalling points.

Q4: I used Lithium Aluminum Hydride (LAH) to reduce the nitro group, but my benzoxazinone ring disappeared. Why? The Causality: LAH is a highly reactive, non-chemoselective reducing agent. While it successfully reduces the nitro group, it will simultaneously attack the amide carbonyl of the benzoxazin-3(4H)-one ring, yielding the over-reduced 7-amino-3,4-dihydro-2H-1,4-benzoxazine 4. The Solution: Switch to chemoselective reduction methods. Catalytic hydrogenation (Pd/C, H₂) or metal-mediated reductions (Fe/AcOH) selectively reduce the nitro group while leaving the cyclic amide intact.

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one
  • Preparation: Dissolve 2-amino-5-nitrophenol (1.0 eq) in anhydrous DMF (0.1 M concentration) under an argon atmosphere. Add anhydrous K₂CO₃ (2.5 eq).

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.05 eq) dropwise over 30 minutes.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours, then heat to 60 °C for 2 hours to drive the intramolecular cyclization.

  • Self-Validation Check: Pull a 0.1 mL aliquot. Quench with water and extract with EtOAc.

    • TLC (Hexane:EtOAc 6:4): Must show complete consumption of the starting material.

    • LC-MS (ESI+): Must confirm a dominant peak at m/z 195[M+H]⁺ . The presence of m/z 231 indicates incomplete cyclization (requires longer heating); m/z 308 indicates bis-acylation (batch compromised).

  • Workup: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol B: Chemoselective Reduction to 7-Amino-2H-1,4-benzoxazin-3(4H)-one
  • Preparation: Suspend 7-nitro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq) in anhydrous Methanol (0.2 M).

  • Catalyst Addition: Under a steady stream of argon, carefully add 10% Palladium on Carbon (Pd/C) (5% w/w).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Pressurize the vessel to 40 psi with H₂ 3. Stir vigorously at room temperature for 16 hours.

  • Self-Validation Check:

    • LC-MS (ESI+): Must show a dominant peak at m/z 165 [M+H]⁺ . If a peak at m/z 181 is present, the hydroxylamine intermediate has stalled. Do not work up; re-pressurize with H₂ and continue stirring.

  • Workup: Dilute the mixture with THF to ensure complete dissolution of the product. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the solvent and recrystallize the crude residue from THF/Hexane (1:5) to yield a tan solid.

References

  • Benchchem. 7-Amino-2,4-dimethyl-2H-1,4-benzoxazin-3(4H)-one Synthesis. Benchchem.
  • PrepChem. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine. PrepChem.com.
  • ResearchGate. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents.
  • Benchchem.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 7-amino-2H-1,4-benzoxazin-3(4H)-one

Current Status: Operational Topic: Solution Stability & Handling Ticket ID: BZX-STAB-001 Assigned Scientist: Senior Application Specialist Executive Summary You are likely experiencing rapid degradation of 7-amino-2H-1,4...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solution Stability & Handling Ticket ID: BZX-STAB-001 Assigned Scientist: Senior Application Specialist

Executive Summary

You are likely experiencing rapid degradation of 7-amino-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to as 7-ABZ ) in solution. This compound presents a "dual-threat" stability profile:

  • Oxidative Instability: The C7-amino group is an electron-rich aniline moiety susceptible to radical-mediated oxidation (browning/reddening).

  • Hydrolytic Instability: The 1,4-benzoxazin-3-one core contains a cyclic carbamate/lactam linkage prone to ring-opening, particularly in alkaline environments.

This guide provides a root-cause analysis and validated protocols to maximize the half-life (


) of 7-ABZ in experimental buffers and stock solutions.

Module 1: Troubleshooting & FAQs

Q1: My clear solution turned pink/brown within hours. Is it still usable?

Verdict: Likely Compromised. Mechanism: This color change indicates the formation of quinoid imines or azo-dimers . The 7-amino group, similar to other anilines, undergoes auto-oxidation in the presence of dissolved oxygen and light. While the bulk purity might still appear high (>90%) on LC-MS, these oxidation products are often cytotoxic and potent assay interferents (PAINS), rendering the solution unsuitable for sensitive biological assays.

Q2: I see a white precipitate forming in my PBS buffer (pH 7.4).

Verdict: Solubility/Hydrolysis Failure. Mechanism: 7-ABZ has poor aqueous solubility (~0.3 mg/mL in mixed buffers). However, if the precipitate appears over time, it may be a hydrolysis product. In neutral-to-basic conditions, the oxazine ring can open, leading to 2-amino-5-aminophenol derivatives which may have different solubility profiles or re-polymerize.

  • Immediate Fix: Lower the working concentration or increase the percentage of DMSO/DMF co-solvent.

Q3: Can I store stock solutions in the fridge (4°C)?

Verdict: Not Recommended for >24 hours. Best Practice: Store stock solutions (in 100% DMSO) at -20°C or -80°C . Aqueous dilutions should be prepared fresh immediately before use . The lactam ring hydrolysis is thermodynamically favorable in water, even at 4°C, albeit slower.

Module 2: Mechanistic Degradation Pathways

To stabilize 7-ABZ, one must understand the enemy. The diagram below details the two primary failure modes: Oxidative Coupling (Color Change) and Hydrolytic Ring Opening (Potency Loss).

degradation_pathways Start 7-amino-2H-1,4-benzoxazin-3(4H)-one (Intact Active) Oxidation Oxidative Radical Formation Start->Oxidation Light, O2, Trace Metals Hydrolysis Nucleophilic Attack (OH- / H2O) Start->Hydrolysis pH > 7.0, Aqueous Storage Quinoid Quinoid Imines / Azo Dimers (Pink/Brown Color) Oxidation->Quinoid Polymerization RingOpen Ring-Opened Phenolic Acid (Potency Loss) Hydrolysis->RingOpen Irreversible Scission

Figure 1: The dual degradation pathways of 7-ABZ. The upper path (Oxidation) drives color change; the lower path (Hydrolysis) drives silent potency loss.

Module 3: Optimized Solution Protocols

Protocol A: Preparation of Stable Stock Solution (10-50 mM)

Target: Prevent Oxidation

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or DMF . Avoid ethanol/methanol for long-term storage as they can contain dissolved oxygen and promote transesterification over months.

  • Degassing (Critical Step):

    • Sparge the DMSO with Argon or Nitrogen gas for 15 minutes before adding the solid compound.

    • Why? Removing dissolved

      
       halts the radical mechanism at the source.
      
  • Dissolution: Add 7-ABZ solid to the degassed solvent. Vortex under inert atmosphere if possible.

  • Storage: Aliquot into amber glass vials (to block UV light). Store at -20°C.

Protocol B: Preparation of Assay Buffer (Working Solution)

Target: Prevent Hydrolysis & Precipitation

  • Buffer Selection: Use a buffer with pH 5.5 – 6.5 (e.g., MES or Phosphate-Citrate).

    • Scientific Rationale: The benzoxazinone ring is most stable in slightly acidic conditions. At pH > 8.0, hydroxide ions (

      
      ) attack the carbonyl carbon, forcing ring opening [1, 4].
      
  • Co-Solvent Spike:

    • Dissolve stock (from Protocol A) into the buffer.

    • Ensure final DMSO concentration is 0.5% - 1.0% to maintain solubility.

  • Additives (Optional but Recommended):

    • Antioxidant: Add 100 µM Ascorbic Acid or Sodium Metabisulfite to the buffer. This acts as a "sacrificial anode," oxidizing before the 7-amino group does [3].

    • Chelator: Add 1 mM EDTA . Trace metal ions (

      
      , 
      
      
      
      ) catalyze aniline oxidation; EDTA sequesters them.

Module 4: Stability Data & Limits

The following table summarizes expected stability based on solvent and environmental conditions.

ConditionSolvent SystemTemperatureEstimated

(Half-Life)
Risk Factor
Ideal Anhydrous DMSO (Degassed)-20°C> 1 YearLow
Standard DMSO (Air exposed)25°C2 - 4 WeeksModerate (Oxidation)
Assay (Good) PBS pH 6.0 + 1% DMSO37°C12 - 24 HoursLow
Assay (Bad) PBS pH 7.4 + 1% DMSO37°C< 6 HoursHigh (Hydrolysis)
Critical Failure Carbonate Buffer pH 9.025°C< 30 MinutesExtreme (Ring Opening)

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in real-time.

troubleshooting_tree Start Issue Observed Color Color Change (Pink/Red/Brown) Start->Color Precip Precipitation / Turbidity Start->Precip Potency Loss of Potency (No Color Change) Start->Potency Oxidation Cause: Oxidation Color->Oxidation ConcIssue Cause: Solubility Limit Precip->ConcIssue Hydrolysis Cause: Ring Hydrolysis Potency->Hydrolysis FixColor Action: Add Ascorbic Acid & Degas Solvents Oxidation->FixColor FixPrecip Action: Increase DMSO % or Reduce Conc. ConcIssue->FixPrecip FixpH Action: Lower pH to 5.5-6.0 Prepare Fresh Hydrolysis->FixpH

Figure 2: Diagnostic decision tree for 7-ABZ solution anomalies.

References

  • Niemeyer, H. M. (1988). Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals. Phytochemistry, 27(11), 3349-3358.

  • Cayman Chemical. (2022).[1] Product Information: QX-77 (Benzoxazinone derivative solubility data). Cayman Chemical Product Sheets.

  • Smelcerovic, A., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones: Synthesis and Biological Applications. International Journal of Modern Organic Chemistry, 2(2), 81-121.[2]

  • Wouters, J., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Molecules, 25(6), 1432.

  • Sigma-Aldrich. (2024). 7-Amino-2H-1,4-benzoxazin-3(4H)-one Product Specification & Storage.

Sources

Optimization

Technical Support Center: Troubleshooting Assay Interference with 7-amino-2H-1,4-benzoxazin-3(4H)-one

Welcome to the Application Support Center. As drug development professionals and screening scientists, you are likely familiar with the agony of pursuing a high-throughput screening (HTS) hit only to discover it is an ex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and screening scientists, you are likely familiar with the agony of pursuing a high-throughput screening (HTS) hit only to discover it is an experimental artifact. The compound 7-amino-2H-1,4-benzoxazin-3(4H)-one is a classic example of a molecule that frequently flags as a 1[1].

Due to its aminobenzoxazinone core, this compound possesses multiple chemical liabilities: it is highly redox-active, intrinsically fluorescent, and capable of chelating divalent cations. This guide is designed to help you systematically diagnose and bypass these interferences using self-validating experimental protocols.

FAQ 1: Redox Cycling & False-Positive Enzyme Inhibition

Q: My biochemical assay shows that 7-amino-2H-1,4-benzoxazin-3(4H)-one is a potent inhibitor of my target protease, but it shows zero activity in cell-based assays. What is happening?

A: You are likely observing a redox-cycling artifact. The 4-aminophenol-like moiety embedded within the 7-amino-benzoxazinone structure is highly susceptible to autoxidation.

The Causality: In the presence of strong reducing agents commonly used in HTS buffers (such as Dithiothreitol [DTT] or TCEP), the compound enters a continuous redox cycle. It reduces molecular oxygen to generate micromolar concentrations of2

2[2]. This 

then rapidly oxidizes accessible catalytic cysteine residues in your target protein (common in cysteine proteases, cathepsins, and phosphatases), leading to irreversible, false-positive inactivation[3]. Because cells have robust antioxidant defense systems (like intracellular catalase and glutathione), this artifact disappears in cell-based assays.

RedoxCycling DTT Reducing Agent (e.g., DTT/TCEP) RCC_Red 7-amino-benzoxazinone (Reduced State) DTT->RCC_Red Reduces compound RCC_Ox 7-amino-benzoxazinone (Oxidized State) RCC_Red->RCC_Ox Autoxidation H2O2 Hydrogen Peroxide (H2O2) RCC_Red->H2O2 e- transfer to O2 O2 Molecular Oxygen (O2) O2->H2O2 Enzyme Active Enzyme (Catalytic Cysteine) H2O2->Enzyme Oxidizes active site Enzyme_Inact Inactive Enzyme (Oxidized Cysteine) Enzyme->Enzyme_Inact False Positive

Figure 1: Mechanism of redox cycling by 7-amino-2H-1,4-benzoxazin-3(4H)-one leading to false positives.

Protocol: The Self-Validating Catalase Rescue Assay

To prove the inhibition is an


-mediated artifact, you must perform a catalase rescue experiment. This protocol is self-validating because it utilizes internal controls that confirm the enzymatic integrity of the assay regardless of the test compound's behavior.

Step-by-Step Methodology:

  • Prepare Assay Buffers: Split your standard assay buffer (containing DTT/TCEP) into two aliquots. To Aliquot B, add 100 U/mL of bovine liver catalase. Leave Aliquot A as the standard buffer.

  • Plate Setup (Internal Controls):

    • Positive Control: A known redox cycler (e.g., 4-aminophenol or NSC-663284).

    • Negative Control: A known, well-characterized competitive inhibitor of your target.

    • Test: 7-amino-2H-1,4-benzoxazin-3(4H)-one.

  • Pre-incubation: Incubate the compounds with the target enzyme in both Buffer A and Buffer B for 15-30 minutes. Causality: This allows time for the redox cycler to generate

    
     and oxidize the enzyme.
    
  • Initiate Reaction: Add your substrate and measure the reaction velocity.

  • Data Interpretation:

    • The Negative Control must show identical

      
       values in both buffers (validating that catalase doesn't interfere with true binding).
      
    • The Positive Control must lose activity (rightward

      
       shift) in Buffer B.
      
    • If 7-amino-2H-1,4-benzoxazin-3(4H)-one loses

      
      -fold potency in Buffer B, it is definitively a redox-cycling artifact.
      

FAQ 2: Spectroscopic & Fluorescence Interference

Q: My TR-FRET assay is giving erratic baseline readings and artificially high signals when screening this compound. Is it aggregating?

A: While aggregation is possible, 7-amino-2H-1,4-benzoxazin-3(4H)-one is more likely causing direct optical interference.

The Causality: Aminobenzoxazinones possess a conjugated


-system coupled with an electron-donating amino group. This creates a "push-pull" electronic environment that makes the molecule intrinsically photoactive. These compounds often absorb light in the UV/Vis spectrum and can exhibit strong 4[4]. If its excitation/emission spectra overlap with your assay's fluorophores (like AMC, FITC, or europium chelates), it will either artificially inflate the signal (autofluorescence) or quench the true signal via inner-filter effects.
Protocol: Spectroscopic Triage
  • Prepare Blank Matrix: Dispense your exact assay buffer (minus the enzyme and substrate) into a 384-well plate.

  • Compound Titration: Add 7-amino-2H-1,4-benzoxazin-3(4H)-one in a dose-response format (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Read Signal: Read the plate using the exact excitation/emission parameters of your biological assay.

  • Validation: If the compound alone generates a signal

    
     the standard deviation of the buffer blank, it is an optical interferent. Causality: The signal is originating from the compound's intrinsic photophysics, not a biological event. You must switch to a label-free assay (e.g., Mass Spectrometry or SPR) to test this compound.
    

FAQ 3: Divalent Cation Chelation

Q: I am screening a metalloproteinase. Benzoxazinones keep showing up as hits. Are they specific active-site binders?

A: Proceed with extreme caution. Benzoxazinone derivatives can act as potent chelators for divalent heavy metals.

The Causality: The heteroatoms (nitrogen and oxygen) within the benzoxazinone ring system can coordinate divalent cations. Literature shows that aminobenzoxazinone moieties are highly responsive to metals like


, 

,

, and

[4]. If your target enzyme relies on a catalytic

or

ion, the compound may simply be stripping the metal from the active site, acting as a non-specific cation sink rather than a structurally specific drug lead.

TriageWorkflow Start Hit: 7-amino-benzoxazinone Check1 Is DTT/TCEP in buffer? Start->Check1 AddCat Add Catalase (100 U/mL) Check1->AddCat Yes Check2 Is it a fluorescence assay? Check1->Check2 No Result1 Activity Lost = Redox Artifact AddCat->Result1 IC50 shifts >10x AddCat->Check2 IC50 stable RunScan Run Abs/Em Scan of Compound Check2->RunScan Yes Valid Proceed to Orthogonal Assay Check2->Valid No Result2 Overlap = Optical Artifact RunScan->Result2 High background RunScan->Valid No interference

Figure 2: Experimental triage workflow to isolate and identify assay interference mechanisms.

Quantitative Triage Matrix

Use the following table to rapidly benchmark your assay results and determine if 7-amino-2H-1,4-benzoxazin-3(4H)-one is a true hit or an artifact.

Interference ModalityAffected Assay TypesDiagnostic Reagent / ControlQuantitative Threshold for Artifact
Redox Cycling (ROS) Protease, Phosphatase, Caspase (Biochemical)Catalase (100 U/mL)

-fold rightward shift in

upon catalase addition
Spectroscopic Overlap TR-FRET, Fluorescence Polarization, AlphaScreenBuffer-only compound scanSignal

standard deviation of the vehicle blank
Metal Chelation Metalloenzymes (MMPs), Kinases requiring

Excess

or

titration
Recovery of

to

of vehicle control
Colloidal Aggregation Any soluble protein assay0.01% - 0.1% Triton X-100Complete loss of inhibition in the presence of detergent

References

  • Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?PMC - NIH.
  • Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety.NIH.
  • The Ecstasy and Agony of Assay Interference Compounds.PMC - NIH.
  • Response of a benzoxainone derivative linked to monoaza-15-crown-5 with divalent heavy metals.Science.gov.

Sources

Troubleshooting

Technical Support Center: Purification of 7-amino-2H-1,4-benzoxazin-3(4H)-one

Topic: Refinement of purification techniques for 7-amino-2H-1,4-benzoxazin-3(4H)-one Document ID: TSC-BZ-07-PUR Status: Active / Expert Review Audience: Medicinal Chemists, Process Development Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of purification techniques for 7-amino-2H-1,4-benzoxazin-3(4H)-one Document ID: TSC-BZ-07-PUR Status: Active / Expert Review Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

7-amino-2H-1,4-benzoxazin-3(4H)-one is a critical bicyclic scaffold used in the synthesis of anticonvulsants, anticoagulants, and bioactive dyes. Its purification is frequently complicated by its dual functionality: it possesses an oxidatively labile primary amine (position 7) and a polar lactam moiety (position 3/4).

Common challenges include the persistence of the starting material (7-nitro analog), catalyst poisoning during synthesis, and rapid oxidative degradation (discoloration) during isolation. This guide moves beyond standard protocols to provide "self-validating" purification logic.

PropertySpecificationNotes
Appearance Tan to pale yellow crystalline solidTurns brown/pink upon oxidation.
Solubility DMSO, DMF, hot EthanolSparingly soluble in water; soluble in dilute acid.
pKa (est) ~4.5 (Aniline -NH₂), ~13 (Lactam -NH-)Amphoteric character allows pH-switch purification.
Storage 2-8°C, Dark, Inert AtmosphereHygroscopic and light-sensitive.

Troubleshooting Guide (FAQ)

Category A: Isolation & Yield Issues

Q1: I observed a significant yield loss during the filtration of the Pd/C catalyst. Where is my product? Diagnosis: The product has likely precipitated on the carbon bed due to its limited solubility in room-temperature solvents (like ethanol or methanol) or has adsorbed onto the carbon surface. Corrective Action:

  • Hot Filtration: Do not filter at room temperature. Heat the reaction mixture to near-reflux (ensure safety compliance) before filtering through Celite.

  • The "Wash" Step: After the initial filtration, wash the filter cake with a volume of boiling solvent (ethanol or DMF) equal to 50% of the reaction volume.

  • Validation: Check the filter cake by spotting a sample of it (dissolved in DMSO) on a TLC plate. If UV active, you are discarding product.

Q2: My product is turning pink or reddish-brown during drying. Is it decomposing? Diagnosis: Yes. This is a classic sign of oxidative degradation of the aniline moiety, likely forming azo-dimers or quinoid species. This is accelerated by light, heat, and trace metal ions. Corrective Action:

  • Inert Drying: Dry the solid in a vacuum oven at <40°C, strictly under a nitrogen bleed. Do not air dry on a benchtop funnel for extended periods.

  • Add Antioxidant: During recrystallization, adding a trace amount (0.1% w/w) of sodium metabisulfite or ascorbic acid to the aqueous phase can suppress oxidation.

Category B: Purity & Impurities[1]

Q3: I cannot separate the unreacted 7-nitro starting material from the 7-amino product using standard recrystallization. Diagnosis: The nitro and amino variants often co-crystallize due to similar structural planarity. Corrective Action: Use the "Acid-Switch" Technique (Protocol 3.1).

  • Mechanism:[1] The 7-amino compound is basic (protonatable); the 7-nitro compound is neutral/non-basic.

  • Method: Dissolve the crude mixture in dilute HCl. The amine dissolves; the nitro compound remains insoluble and can be filtered off.

Detailed Experimental Protocols

Protocol 3.1: The "Acid-Switch" Purification (High Specificity)

Best for: Removing non-basic impurities (nitro starting material, neutral side products).

Principle: This method utilizes the basicity of the C7-amine to create a water-soluble salt, separating it from neutral organic impurities.

  • Dissolution: Suspend the crude solid in 1.0 M HCl (10 mL per gram of solid). Stir at 0–5°C for 15 minutes.

    • Note: Keep cold to prevent hydrolysis of the lactam ring (position 3).

  • Filtration (The Purge): Filter the suspension through a sintered glass funnel.

    • Solid Retentate: Contains unreacted 7-nitro precursor and other neutrals. Discard (or recover for recycling).

    • Filtrate: Contains the target 7-amino-benzoxazinone as the hydrochloride salt.

  • Precipitation: Slowly add saturated NaHCO₃ (aq) or 2M NaOH to the filtrate while stirring on ice until pH reaches ~8–9.

    • Observation: The solution will become cloudy as the free base precipitates.

  • Isolation: Filter the precipitate, wash with cold water (2x) to remove salts, and dry under vacuum.

Protocol 3.2: Polishing Recrystallization

Best for: Final optical purification and removal of trace color.

  • Solvent System: Ethanol / Water (gradient).

  • Dissolution: Dissolve the crude product in the minimum amount of boiling Ethanol (95%).

    • Optional: If the solution is dark, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add hot water dropwise until persistent turbidity is just observed.

  • Cooling: Allow to cool to room temperature slowly, then transfer to 4°C. Rapid cooling traps impurities.

  • Wash: Wash crystals with cold 20% Ethanol/Water.

Visualizing the Workflow

Figure 1: The "Acid-Switch" Purification Logic

This diagram illustrates the critical separation pathway based on pH manipulation, ensuring the removal of the specific nitro-impurity.

PurificationLogic Crude Crude Mixture (7-Amino + 7-Nitro) AcidStep Add 1M HCl (0-5°C) Protonation of Amine Crude->AcidStep Filter1 Filtration AcidStep->Filter1 SolidWaste Solid Retentate (Unreacted Nitro + Neutrals) Filter1->SolidWaste Insoluble Filtrate Filtrate (Liquid) (7-Amino-HCl Salt) Filter1->Filtrate Soluble BaseStep Neutralize with NaHCO3 (pH 8-9) Filtrate->BaseStep Precipitate Precipitation of Free Base BaseStep->Precipitate FinalFilter Final Filtration & Drying Precipitate->FinalFilter Product Pure 7-amino-2H-1,4-benzoxazin-3(4H)-one FinalFilter->Product

Caption: Flowchart demonstrating the pH-dependent separation of the basic amine product from neutral impurities.

Figure 2: Degradation & Stability Pathways

Understanding the chemical fate of the molecule is essential for storage.

Degradation Nitro 7-Nitro Precursor (Stable) Amino 7-Amino Product (Target) Nitro->Amino Reduction (H2/Pd) Oxidation Oxidized Species (Azo/Quinone - Pink/Brown) Amino->Oxidation O2 / Light / Heat Hydrolysis Ring Open Product (Acidic Hydrolysis) Amino->Hydrolysis Strong Acid / Heat

Caption: Stability map showing the primary degradation routes: oxidative discoloration and hydrolytic ring opening.

References

  • Synthesis & Anticonvulsant Activity

    • Title: Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.[2]

    • Source: European Journal of Medicinal Chemistry (2008).[2]

    • Link:[Link]

  • General Benzoxazinone Synthesis

    • Title: Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.[1]

    • Source: PrepChem (Methodology D
    • Link:[Link]

  • Catalytic Hydrogenation Dynamics

    • Title: Asymmetric hydrogenation of 3-substituted 2H-1,4-benzoxazines.
    • Source: Organic Chemistry Frontiers (RSC).[3]

    • Link:[Link]

  • Chemical Properties & Safety

    • Title: 7-Amino-2H-1,4-benzoxazin-3(4H)-one Product Sheet.[4][5]

    • Source: Sigma-Aldrich / Merck.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 7-Amino-2H-1,4-Benzoxazin-3(4H)-one vs. Positional Isomers in Drug Design

The following guide provides an in-depth technical comparison of 7-amino-2H-1,4-benzoxazin-3(4H)-one against its positional isomers (specifically the 6-amino derivative) and other functionalized analogues. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 7-amino-2H-1,4-benzoxazin-3(4H)-one against its positional isomers (specifically the 6-amino derivative) and other functionalized analogues.

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for coumarins and quinolinones. The position of the amino substituent on the benzene ring—specifically at position 7 versus position 6 —dramatically alters the compound's pharmacological profile.

  • 7-Amino Derivatives: Predominantly exhibit anticonvulsant and neuroprotective activity. They function as ion channel modulators (sodium/calcium channels) and are key precursors for fluorescent probes due to the "push-pull" electronic system created by the 7-amino donor and 3-carbonyl acceptor.

  • 6-Amino Derivatives: primarily serve as scaffolds for Mineralocorticoid Receptor (MR) antagonists and anticoagulants (Thrombin/Factor Xa inhibitors). The 6-position allows for linear extension into hydrophobic pockets of nuclear receptors.

This guide objectively compares these two classes, supported by experimental data and synthesis protocols.

Structural & Electronic Analysis

The biological divergence stems from the electronic conjugation of the amino group with the lactam core.

  • 7-Amino Isomer: The nitrogen lone pair at C7 is in direct conjugation with the lactam carbonyl (C3) through the aromatic system (para-like conjugation). This creates a strong dipole, essential for binding to voltage-gated ion channels and generating fluorescence.

  • 6-Amino Isomer: The nitrogen at C6 is meta to the lactam carbonyl. Electronic communication is weaker, making this position ideal for attaching bulky hydrophobic groups (e.g., pyrazoles) without disrupting the core's hydrogen-bonding capability required for receptor active sites.

Visualization: SAR Divergence Pathway

SAR_Divergence Core 2H-1,4-Benzoxazin-3(4H)-one (Scaffold) Sub7 7-Amino Substitution (Electronic Donor) Core->Sub7 C7 Functionalization Sub6 6-Amino Substitution (Steric Anchor) Core->Sub6 C6 Functionalization Activity7 Anticonvulsant Activity (Ion Channel Modulation) Sub7->Activity7 Benzylamino derivatives Fluorescence Fluorescent Probes (High Quantum Yield) Sub7->Fluorescence Push-Pull System Activity6 MR Antagonist Activity (Nuclear Receptor Binding) Sub6->Activity6 Pyrazolyl derivatives

Figure 1: Structure-Activity Relationship (SAR) divergence based on amino-substitution position.

Comparative Activity Data

The following table contrasts the most potent derivatives derived from the 7-amino and 6-amino scaffolds.

Feature7-Amino Derivative (Compound 4b)6-Amino Derivative (Compound 14n)Reference Standard
Primary Indication Anticonvulsant (Epilepsy)Hypertension (MR Antagonist)Carbamazepine (Anticonvulsant)
Key Substituent 4-Fluorobenzylamino at C71-(4-fluoro-2-methylphenyl)-pyrazolyl at C6N/A
Potency (In Vitro/Vivo) ED₅₀: 31.7 mg/kg (MES Test)IC₅₀: 1.2 nM (MR Binding)ED₅₀: ~10-15 mg/kg
Protective Index (PI) 7.2 (High Safety Margin)>100 (Selectivity vs. GR)~8.1
Mechanism Na⁺ Channel Blockade (Putative)Competitive Antagonism of AldosteroneNa⁺ Channel Blockade
Source Eur. J. Med. Chem. 2008 [1]J. Med.[1] Chem. 2011 [2]Standard

Key Insight: While the 6-amino derivatives achieve nanomolar potency in receptor binding, the 7-amino derivatives excel in in vivo efficacy for neurological models with a high protective index, making them safer candidates for CNS drug development.

Experimental Protocols

Protocol A: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Objective: To synthesize the high-purity 7-amino core from 2-amino-5-nitrophenol. This protocol ensures the regioselective formation of the 7-isomer.

Reagents: 2-Amino-5-nitrophenol, Chloroacetyl chloride, Potassium carbonate (K₂CO₃), DMF, Hydrazine hydrate, Raney Nickel (or Pd/C).

Workflow:

  • Cyclization:

    • Dissolve 2-amino-5-nitrophenol (10 mmol) in dry DMF (20 mL).

    • Add anhydrous K₂CO₃ (25 mmol) and stir at room temperature for 30 min.

    • Dropwise add chloroacetyl chloride (12 mmol) at 0°C.

    • Reflux the mixture at 100°C for 4 hours.

    • Checkpoint: Monitor TLC (Ethyl acetate:Hexane 1:1) for disappearance of starting material.

    • Pour into ice water. Filter the precipitate (7-nitro-2H-1,4-benzoxazin-3(4H)-one). Yield: ~85%.

  • Reduction:

    • Dissolve the nitro intermediate (5 mmol) in Ethanol (30 mL).

    • Add 10% Pd/C (10 wt%) or Raney Nickel.

    • Stir under H₂ atmosphere (balloon pressure) at RT for 6 hours.

    • Validation: The yellow suspension turns colorless/white.

    • Filter through Celite to remove catalyst.

  • Purification:

    • Concentrate filtrate. Recrystallize from Ethanol/Water.

    • Product: 7-Amino-2H-1,4-benzoxazin-3(4H)-one (White/Off-white solid, mp: 210–212°C).

Protocol B: Maximal Electroshock Seizure (MES) Test

Objective: To evaluate the anticonvulsant activity of 7-amino derivatives (e.g., 7-benzylamino analogues) compared to controls.

  • Animal Prep: Use male Albino mice (18–25 g). Group into Control (Vehicle), Standard (Carbamazepine 15 mg/kg), and Test Groups (10, 30, 100 mg/kg).

  • Administration: Administer compounds intraperitoneally (i.p.) suspended in 0.5% CMC. Wait 30 minutes.

  • Shock Induction:

    • Apply electrical stimulus via ear clip electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 s duration.

  • Scoring:

    • Observe for Tonic Hindlimb Extension (THE) .

    • Protection is defined as the complete abolition of THE (hindlimbs do not extend >90°).

  • Data Analysis: Calculate ED₅₀ (dose protecting 50% of animals) using Probit analysis.

Synthesis & Application Workflow

The following diagram illustrates the critical path from the raw scaffold to its specific biological applications.

Synthesis_Workflow Start 2-Amino-5-nitrophenol Nitro 7-Nitro-1,4-benzoxazin-3-one Start->Nitro Cyclization (K2CO3/DMF) Reagent Chloroacetyl Chloride Reagent->Nitro Amine 7-Amino-1,4-benzoxazin-3-one (The Core) Nitro->Amine H2/Pd-C Reduction ReductiveAmination Reductive Amination (w/ Aryl Aldehydes) Amine->ReductiveAmination Sandmeyer Sandmeyer/Click Chem (Azide/Triazole) Amine->Sandmeyer Anticonvulsant 7-(Benzylamino) Derivatives (Anticonvulsant) ReductiveAmination->Anticonvulsant Probe Fluorescent Probes (Bio-imaging) Sandmeyer->Probe

Figure 2: Synthetic workflow converting the nitro-phenol precursor into bioactive 7-amino derivatives.

References

  • Piao, Z. T., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.[1] European Journal of Medicinal Chemistry, 43(6), 1216-1221.[1] Link

  • Hasui, T., et al. (2011).[2] Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. Journal of Medicinal Chemistry, 54(24), 8616-8631. Link

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. Link

  • Uchiyama, S., et al. (1998).[3] Effects of the substituent groups at the 4- and 7-positions on the fluorescence characteristics of benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 2165-2174. Link

  • Ilas, J., et al. (2008). Novel potent and selective thrombin inhibitors based on a central 1,4-benzoxazin-3(4H)-one scaffold. Journal of Medicinal Chemistry, 51(9), 2863-2867. Link

Sources

Comparative

Validation of the Antimicrobial Efficacy of 7-Amino-2H-1,4-benzoxazin-3(4H)-one Derivatives: A Comparative Guide

Executive Summary & Mechanistic Rationale The escalation of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established bacterial defense mechanisms. The 1,4-benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing established bacterial defense mechanisms. The 1,4-benzoxazin-3-one scaffold, inspired by natural plant defense chemicals (benzoxazinoids like DIMBOA), has emerged as a highly privileged structure in medicinal chemistry. Specifically, 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives offer a distinct advantage: the C7-amino group serves as a versatile nucleophilic handle for late-stage functionalization (e.g., via amidation or click chemistry). This allows researchers to precisely tune the molecule's lipophilicity and hydrogen-bonding profile [1].

Mechanistically, these synthetic derivatives exhibit a multitarget mode of action. QSAR modeling has demonstrated that specific volumetric and hydrogen-bonding modifications at the C7 position significantly reduce the molecule's susceptibility to Gram-negative efflux pumps (such as the MexAB-OprM system in P. aeruginosa). Furthermore, these compounds induce extensive bacterial cell wall damage, leading to rapid bactericidal activity.

Mechanism A 7-Amino-Benzoxazinone Derivatives B Bacterial Membrane Penetration A->B Optimized Lipophilicity C Efflux Pump Evasion B->C Steric Hindrance at C7 Position D Intracellular Target Binding C->D High Intracellular Concentration E Bactericidal Effect D->E Replication Arrest

Mechanistic pathway of 7-amino-benzoxazinone derivatives bypassing bacterial resistance.

Comparative Performance Analysis

To objectively validate the efficacy of 7-amino-benzoxazinone derivatives, their in vitro performance is benchmarked against standard clinical antibiotics. The table below synthesizes comparative Minimum Inhibitory Concentration (MIC) data for two optimized C7-derivatives (a 7A-Amide and a 7A-Triazole) against both standard and resistant bacterial strains.

Compound / DrugS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)P. aeruginosa (Gram -) MIC (µg/mL)Mammalian Cytotoxicity (IC₅₀ µM)
7A-Amide Derivative 1.252.58.0> 150
7A-Triazole Derivative 0.51.254.0> 200
Ampicillin (Standard) 1.08.0> 64.0N/A
Ciprofloxacin (Standard) 0.250.52.0N/A

Data Insights & Causality: While Ciprofloxacin remains highly potent, the 7A-Triazole Derivative demonstrates superior efficacy against E. coli and P. aeruginosa compared to Ampicillin. The causality lies in the triazole ring's ability to form stable hydrogen bonds with intracellular targets while its bulky nature creates steric hindrance, preventing the compound from being extruded by Gram-negative efflux pumps. The high IC₅₀ values confirm that the antimicrobial action is selective and not a result of general cellular toxicity.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls to eliminate false positives and confirm mechanistic causality.

Protocol 1: Synthesis and C7-Derivatization

The synthesis of the active pharmacophore requires precise functionalization without disrupting the core lactam ring.

  • Reduction of the Nitro Precursor: React 7-nitro-2H-1,4-benzoxazin-3(4H)-one with Palladium on Carbon (Pd/C) under a hydrogen atmosphere (1 atm) in methanol.

    • Causality: Catalytic hydrogenation is selected over chemical reductants (like SnCl₂) because it ensures quantitative reduction to the 7-amino core without reducing the critical C3-carbonyl group, yielding a clean product easily verified by ¹H-NMR.

  • HATU-Mediated Coupling: Condense the resulting 7-amino-2H-1,4-benzoxazin-3(4H)-one with targeted carboxylic acids (or ethynylbenzoic acid for subsequent click chemistry) using HATU and DIPEA in DMF.

    • Causality: The 7-amino group exhibits lower nucleophilicity due to its conjugation with the aromatic ring. HATU is utilized because it generates a highly reactive active ester intermediate, preventing epimerization and driving the coupling reaction to completion.

  • Validation: Confirm purity (>95%) via LC-MS and HPLC before biological testing to ensure observed efficacy is not due to unreacted precursors.

Protocol 2: Self-Validating MIC Determination (Broth Microdilution)

Relying solely on visual turbidity can lead to subjective errors, especially with compounds that may precipitate.

  • Inoculum Preparation: Adjust bacterial suspensions to a 0.5 McFarland standard (approx.

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Serial Dilution: Dispense compounds in a 96-well microtiter plate to achieve a concentration gradient (0.25 to 128 µg/mL). Include a DMSO-only negative control and an Ampicillin positive control.

  • Resazurin Addition: After 18 hours of incubation at 37°C, add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective, self-validating metabolic indicator. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, completely eliminating optical artifacts caused by compound precipitation.

Protocol 3: Mechanism of Action Validation (SEM Imaging)

To physically validate the biochemical MIC data, morphological changes must be observed.

  • Treatment: Expose log-phase E. coli cells to the 7A-Triazole derivative at 2× MIC for 4 hours.

  • Fixation: Harvest cells and fix immediately with 2.5% glutaraldehyde in PBS for 2 hours at 4°C.

    • Causality: Glutaraldehyde rapidly cross-links peptidoglycan and membrane proteins. This step is critical because it "freezes" the structural integrity of the cell, ensuring that any observed membrane blebbing or lysis under the Scanning Electron Microscope (SEM) is a direct result of the compound's mechanism, rather than an artifact of sample preparation .

Experimental Workflow Visualization

Workflow S1 1. Scaffold Synthesis (7-Nitro Reduction to 7-Amino) S2 2. C7-Derivatization (Amidation / Triazole Coupling) S1->S2 S3 3. Broth Microdilution (MIC & MBC Determination) S2->S3 S4 4. Cytotoxicity Profiling (Mammalian Cell Lines) S3->S4 Select leads with MIC < 4 µg/mL S5 5. MoA Validation (SEM Imaging & Target Assays) S3->S5 Active fractions S4->S5 High Selectivity Index

Self-validating experimental workflow for synthesizing and evaluating 7-amino-benzoxazinones.

References

  • QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Vincken, J. P., et al. Bioorganic & Medicinal Chemistry, 2018.[Link]

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. Wu, Y., et al. RSC Advances, 2020.[Link]

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Hou, X., et al. Frontiers in Chemistry, 2024.[Link]

Validation

A Comparative Analysis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one and its Nitro Analog for Drug Discovery and Development

A Senior Application Scientist's Guide to the Synthesis, Properties, and Biological Potential of Two Key Benzoxazinone Scaffolds In the landscape of medicinal chemistry, the 2H-1,4-benzoxazin-3(4H)-one core represents a...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Synthesis, Properties, and Biological Potential of Two Key Benzoxazinone Scaffolds

In the landscape of medicinal chemistry, the 2H-1,4-benzoxazin-3(4H)-one core represents a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities.[1][2] The strategic substitution on this heterocyclic system can dramatically influence its physicochemical properties and pharmacological effects. This guide provides an in-depth comparative analysis of two key C7-substituted analogs: 7-amino-2H-1,4-benzoxazin-3(4H)-one and its synthetic precursor, 7-nitro-2H-1,4-benzoxazin-3(4H)-one. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their synthesis, a side-by-side comparison of their properties, and an exploration of their reported biological activities, supported by experimental data and protocols.

The Influence of the C7-Substituent: A Tale of Two Functional Groups

The primary distinction between the two molecules lies in the nature of the substituent at the 7th position of the benzoxazinone ring. The nitro group (-NO₂) in 7-nitro-2H-1,4-benzoxazin-3(4H)-one is a strong electron-withdrawing group, which significantly impacts the electron density of the aromatic ring. This electronic modification can enhance the compound's reactivity and its potential as an intermediate in further chemical synthesis.[2] Conversely, the amino group (-NH₂) in 7-amino-2H-1,4-benzoxazin-3(4H)-one is a strong electron-donating group, which alters the molecule's electronic and steric properties in a different manner, often leading to distinct biological interactions.

Synthesis Trajectory: From Nitro to Amino

The synthetic pathway to 7-amino-2H-1,4-benzoxazin-3(4H)-one typically involves a two-step process, starting with the synthesis of its nitro analog. This strategic approach highlights the role of the nitro compound as a key intermediate.

Workflow for the Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

cluster_0 Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one cluster_1 Step 2: Reduction to 7-Amino-2H-1,4-benzoxazin-3(4H)-one 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction1 Cyclization 2-Amino-5-nitrophenol->Reaction1 Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Reaction1 7-Nitro-2H-1,4-benzoxazin-3(4H)-one 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Reaction1->7-Nitro-2H-1,4-benzoxazin-3(4H)-one Nitro_Analog 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Reaction2 Catalytic Hydrogenation Nitro_Analog->Reaction2 7-Amino-2H-1,4-benzoxazin-3(4H)-one 7-Amino-2H-1,4-benzoxazin-3(4H)-one Reaction2->7-Amino-2H-1,4-benzoxazin-3(4H)-one

Caption: Synthetic pathway from 2-amino-5-nitrophenol to 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one

This protocol is based on the established synthesis of benzoxazinone cores.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-nitrophenol in a suitable solvent such as ethyl acetate.

  • Addition of Base: Add an aqueous solution of a base, for example, sodium bicarbonate, to the reaction mixture.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture, and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-nitro-2H-1,4-benzoxazin-3(4H)-one.

Experimental Protocol 2: Synthesis of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

This protocol utilizes catalytic transfer hydrogenation, a common and efficient method for the reduction of nitroarenes.[4]

  • Reaction Setup: To a round-bottom flask containing 7-nitro-2H-1,4-benzoxazin-3(4H)-one, add a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogen Donor Addition: Carefully add hydrazine hydrate dropwise to the stirring suspension at room temperature.

  • Reaction: The reaction is typically exothermic. Stir the mixture at room temperature or gently reflux for a few hours, monitoring the reaction by TLC.

  • Catalyst Removal: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-amino-2H-1,4-benzoxazin-3(4H)-one.

Physicochemical Properties: A Comparative Overview

Property7-Nitro-2H-1,4-benzoxazin-3(4H)-one7-Amino-2H-1,4-benzoxazin-3(4H)-oneCausality of Difference
Molecular Weight 194.14 g/mol [5]164.16 g/mol The amino group is lighter than the nitro group.
LogP (Predicted) 0.9257[5]-0.0135 (for a related amino derivative)[6]The amino group is more polar and can act as a hydrogen bond donor and acceptor, increasing hydrophilicity. The nitro group is also polar but contributes less to hydrogen bonding.
Topological Polar Surface Area (TPSA) 81.47 Ų[5]75.79 Ų (for a related amino derivative)[6]The amino group has a lower TPSA contribution compared to the nitro group.
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and DMF.[7]Soluble in methanol.The more polar amino group is expected to increase aqueous solubility compared to the nitro analog.
Acidity/Basicity (pKa) The lactam proton is weakly acidic. The nitro group is electron-withdrawing, which can slightly increase the acidity of the N-H proton.The amino group is basic. The lactam proton remains weakly acidic. The presence of the basic amino group makes the overall molecule amphoteric.The amino group can be protonated under acidic conditions, while the nitro group is not basic.

Biological Activity: A Shift in Therapeutic Potential

The change from an electron-withdrawing nitro group to an electron-donating amino group has a profound impact on the biological activity of the benzoxazinone scaffold. While direct comparative studies are limited, the existing literature on derivatives provides valuable insights.

Anticancer Activity
  • 7-Nitro Derivatives: Several studies have reported the cytotoxic potential of nitro-substituted benzoxazinone derivatives. For instance, a series of 7-nitro-2-aryl-4H-benzo[d][5][8]oxazin-4-ones showed significant cytotoxic potential against HeLa cells.[9][10] The electron-withdrawing nature of the nitro group is often associated with enhanced activity in certain classes of anticancer agents.

  • 7-Amino Derivatives: Amino-substituted benzoxazinones have also been investigated for their anticancer properties. Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one have been synthesized and evaluated, with some showing notable inhibitory activity against various cancer cell lines.[1]

Antimicrobial Activity

The benzoxazinone scaffold has been explored for its antimicrobial potential. While specific data for the 7-amino and 7-nitro analogs is sparse, studies on related structures suggest that substitutions on the aromatic ring play a crucial role in determining the antimicrobial spectrum and potency.[11]

Enzyme Inhibition

The 2H-1,4-benzoxazin-3(4H)-one core is a versatile scaffold for designing enzyme inhibitors.

  • 7-Nitro Derivatives: The nitro group can participate in specific interactions within an enzyme's active site, and nitro-containing compounds have been developed as inhibitors for various enzymes.[12]

  • 7-Amino Derivatives: The amino group can act as a key hydrogen bond donor or acceptor, crucial for binding to enzyme targets. 7-Amino-2H-1,4-benzoxazin-3(4H)-one is noted as a key compound in research for its potential in enzyme inhibition studies.[13][14]

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[15]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (7-amino and 7-nitro analogs) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Comparative Biological Screening

Start Synthesized Compounds: 7-Amino & 7-Nitro Analogs Assay_Selection Select Biological Assays (e.g., Cytotoxicity, Antimicrobial, Enzyme Inhibition) Start->Assay_Selection Protocol_Execution Execute Standardized Protocols Assay_Selection->Protocol_Execution Data_Collection Collect Quantitative Data (e.g., IC50, MIC) Protocol_Execution->Data_Collection Comparative_Analysis Comparative Analysis of Performance Data_Collection->Comparative_Analysis SAR_Insights Derive Structure-Activity Relationship Insights Comparative_Analysis->SAR_Insights

Caption: A logical workflow for the comparative biological evaluation of the two benzoxazinone analogs.

Conclusion and Future Directions

The comparative analysis of 7-amino-2H-1,4-benzoxazin-3(4H)-one and its nitro analog reveals a classic example of how subtle changes in chemical structure can lead to significant shifts in physicochemical properties and biological potential. The nitro derivative serves as a crucial synthetic intermediate and possesses its own potential bioactivity, often leveraged in the design of prodrugs or compounds activated under specific physiological conditions. The amino analog, with its increased polarity and hydrogen bonding capability, presents a different profile of interactions with biological targets, making it a valuable scaffold for developing drugs targeting neurological disorders and for enzyme inhibition studies.[13]

For researchers in drug discovery, the choice between these two analogs depends on the therapeutic target and the desired drug-like properties. The synthetic accessibility of the amino from the nitro compound provides a straightforward path to explore both chemical spaces. Future research should focus on direct, head-to-head comparative studies of these two fundamental scaffolds against a wide panel of biological targets to fully elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

Please note that due to the nature of the search results, a comprehensive list of clickable URLs for all referenced claims is not available. The provided references are based on the search results and aim to ground the information presented.

Sources

Comparative

structure-activity relationship (SAR) studies of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives. This document is designed for researchers and medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives. This document is designed for researchers and medicinal chemists, focusing on the optimization of this scaffold for anticonvulsant, anticancer, and antimicrobial applications.

Executive Summary & Scaffold Significance

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged bicyclic structure in medicinal chemistry, often described as a bioisostere of quinazolinones and coumarins. Its pharmacological versatility stems from its ability to mimic peptide bonds and interact with diverse biological targets, including GABA receptors, DNA gyrase, and tyrosine kinases.

The 7-amino position is a critical vector for optimization. Unlike the 6-position (para to the oxygen), the 7-position (para to the lactam nitrogen) allows for the introduction of electron-donating or lipophilic groups that significantly modulate the electronic environment of the lactam ring, enhancing blood-brain barrier (BBB) penetration and target affinity.

Chemical Space & Synthesis

To understand the SAR, one must first master the synthetic entry to the 7-amino core. The following protocol ensures high purity and regioselectivity, avoiding common isomers associated with nitration of the unsubstituted scaffold.

Core Synthesis Workflow

The most reliable route utilizes 2-amino-5-nitrophenol as the starting material. This pre-installs the nitrogen functionality at the correct position (para to the aniline nitrogen), ensuring the final product is exclusively the 7-substituted isomer.

Synthesis Start 2-Amino-5-nitrophenol Step1 Cyclization (Chloroacetyl chloride, K2CO3) Start->Step1 Inter 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Core 7-Amino-2H-1,4-benzoxazin-3(4H)-one (The Scaffold) Step2->Core Deriv Functionalization (Alkylation/Acylation/Click) Core->Deriv

Figure 1: Regioselective synthesis of the 7-amino-benzoxazinone core.

Detailed Experimental Protocol: Synthesis of the 7-Amino Core

Objective: Synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (Key Intermediate).

  • Cyclization: Dissolve 2-amino-5-nitrophenol (10 mmol) in anhydrous acetone or DMF. Add anhydrous

    
     (25 mmol) and chloroacetyl chloride (12 mmol) dropwise at 0°C. Reflux for 4–6 hours. Pour into ice water; filter the precipitate to obtain 7-nitro-2H-1,4-benzoxazin-3(4H)-one .
    
  • Reduction: Suspend the nitro intermediate (5 mmol) in ethanol/water (4:1). Add iron powder (15 mmol) and catalytic acetic acid (or use

    
     with 10% Pd/C). Reflux for 2 hours. Filter hot to remove iron/catalyst. Concentrate the filtrate and recrystallize from ethanol to yield the 7-amino  derivative as a tan solid.
    

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is heavily dependent on the substituent at the 7-position (


) and the lactam nitrogen (

).

SAR_Map Core 7-Amino-2H-1,4-benzoxazin-3(4H)-one Core Scaffold Pos7 7-Position (Amino N) Core->Pos7 Pos4 4-Position (Lactam N) Core->Pos4 Anticonvulsant Benzyl / Fluorobenzyl (Anticonvulsant) Pos7->Anticonvulsant Hydrophobic/Bulky Anticancer 1,2,3-Triazole Linkers (Anticancer/Cytotoxic) Pos7->Anticancer Rigid/Planar Antimicrobial Sulfonamides / Amides (Antimicrobial) Pos7->Antimicrobial Polar/Ionic Lipophilicity Small Alkyl / H (Maintains H-bond donor) Pos4->Lipophilicity

Figure 2: SAR Map highlighting the divergent biological activities based on 7-amino functionalization.

A. Anticonvulsant Activity
  • Target: Voltage-gated sodium channels (VGSC) and GABA receptors.

  • Key Modification: Alkylation of the 7-amino group with lipophilic benzyl moieties.

  • Critical Insight: The introduction of a 4-fluorobenzyl group at the 7-amino position significantly enhances anticonvulsant potency.[1] The fluorine atom likely improves metabolic stability and increases lipophilicity (LogP), facilitating BBB transport.

Performance Comparison (Maximal Electroshock Test - MES):

CompoundSubstituent (R at 7-NH)ED50 (mg/kg, mice)PI (TD50/ED50)Status
Compound 4b [1]4-Fluorobenzyl31.7 7.2Lead Candidate
UnsubstitutedH>100N/AInactive
Carbamazepine (Standard)~10–15~2–5Clinical Standard
Phenytoin (Standard)~9–10~2–4Clinical Standard

Note: While Compound 4b has a higher ED50 (lower potency) than Carbamazepine, its Protective Index (PI) of 7.2 suggests a superior safety margin compared to many classical anticonvulsants.

B. Anticancer Activity[2]
  • Target: DNA intercalation, EGFR inhibition, and induction of autophagy.

  • Key Modification: Conversion of the 7-amino group into 1,2,3-triazoles (via click chemistry) or amides .

  • Critical Insight: Large, planar heterocyclic extensions at position 7 allow the molecule to intercalate between DNA base pairs or occupy the ATP-binding pocket of kinases like EGFR.

Performance Comparison (Cytotoxicity):

CompoundCell LineIC50MechanismReference Standard
Compound 5b [2]MCF-7 (Breast)17.08 μg/mLDNA DamageDoxorubicin (< 5 μg/mL)
Compound 12g [2]EGFR+ Lines0.46 μMEGFR InhibitionErlotinib (0.02–0.1 μM)
Compound 3c [2]A549 (Lung)3.29 μMAutophagyCisplatin (~1–5 μM)

Analysis: The benzoxazinone derivatives show moderate potency compared to clinical standards but often exhibit distinct mechanisms (e.g., autophagy induction), which is valuable for overcoming drug resistance.

Experimental Validation Protocols

Protocol A: Anticonvulsant Screening (MES Test)

This protocol validates the efficacy of 7-benzylamino derivatives.[1]

  • Animals: Male albino mice (18–25 g).

  • Administration: Administer test compounds (suspended in 0.5% CMC) intraperitoneally (i.p.) 30 minutes prior to testing.

  • Shock Parameters: Apply electrical stimulus (50 mA, 60 Hz, 0.2 s) via corneal electrodes.

  • Endpoint: Abolition of the hind limb tonic extensor component of the seizure.

  • Calculation: Determine ED50 using probit analysis.

Protocol B: Cytotoxicity Assay (MTT)

This protocol validates the anticancer potential of triazole derivatives.

  • Seeding: Seed MCF-7 or HeLa cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add test compounds at varying concentrations (0.1–100 μM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL); incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 relative to vehicle control.

References

  • Deng, X. Q., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.[1] European Journal of Medicinal Chemistry, 43(6), 1216-1221.

  • Reddy, T. S., et al. (2016). Synthesis and biological evaluation of new 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles as anticancer agents. European Journal of Medicinal Chemistry (Cited in PMC contexts).[1]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.

  • Luszczki, J. J., et al. (2006). Interactions of Carbamazepine with other Antiepileptic Drugs in MES Test. Epilepsia.[2][3] (Supporting data for Standard Drug comparison).

Sources

Validation

Benchmarking a Novel Compound: A Comparative Performance Analysis of 7-amino-2H-1,4-benzoxazin-3(4H)-one Against Known IDO1 and MPO Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therap...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount to advancing therapeutic strategies against a spectrum of diseases. This guide provides a comprehensive framework for benchmarking the performance of a promising, yet under-characterized molecule, 7-amino-2H-1,4-benzoxazin-3(4H)-one. Given the versatility of the benzoxazinone scaffold in bioactive compounds, we will explore its hypothetical inhibitory potential against two distinct and highly relevant enzymatic targets: Indoleamine 2,3-dioxygenase 1 (IDO1) and Myeloperoxidase (MPO).

This document serves as a detailed, practical guide for researchers, outlining the scientific rationale, experimental protocols, and data interpretation necessary to position a novel compound within the existing landscape of established inhibitors. We will utilize Epacadostat, a well-characterized IDO1 inhibitor, and Ambroxol, a compound with known MPO-inhibitory effects, as our primary benchmarks.

The Scientific Imperative: Why Target IDO1 and MPO?

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1][2] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion.[1][2][3][4] Consequently, inhibitors of IDO1 are actively being investigated as promising cancer immunotherapies.[1][5]

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils, which plays a crucial role in the innate immune response.[6][7][8] It catalyzes the formation of hypochlorous acid (HOCl) and other reactive oxygen species to destroy pathogens.[6][8] However, excessive MPO activity is implicated in various inflammatory diseases, cardiovascular conditions, and neurodegenerative disorders, making it an attractive therapeutic target.[6][8][9]

The following sections will provide a head-to-head comparison of 7-amino-2H-1,4-benzoxazin-3(4H)-one against established inhibitors for each of these targets, supported by detailed experimental methodologies.

Section 1: Performance Benchmark Against Epacadostat for IDO1 Inhibition

Epacadostat is a potent and selective inhibitor of IDO1 that has been extensively studied in clinical trials.[10][11][12] It acts by competitively blocking the binding of tryptophan to the enzyme's active site.[10][12] This section will outline a comparative analysis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (referred to as "Compound X" for this hypothetical evaluation) against Epacadostat.

Comparative Inhibitory Potency and Selectivity

The initial assessment of a novel inhibitor involves determining its potency (IC50) and its selectivity against related enzymes. The following table summarizes the hypothetical performance of Compound X in comparison to published data for Epacadostat.

ParameterCompound X (Hypothetical Data)Epacadostat (Published Data)Rationale for Comparison
IDO1 IC50 (nM) 8510 - 75Lower IC50 indicates higher potency. This is a primary measure of inhibitory efficacy.[13]
IDO2 IC50 (µM) > 50> 100High IC50 against IDO2 demonstrates selectivity for the primary target.[10][14]
TDO IC50 (µM) > 50> 100High IC50 against TDO further confirms selectivity.[10][14]
Experimental Protocol: In Vitro IDO1 Inhibition Assay

This protocol describes a standard enzymatic assay to determine the IC50 value of a test compound.

Objective: To quantify the concentration-dependent inhibition of recombinant human IDO1 by Compound X and Epacadostat.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (substrate)

  • Methylene Blue (cofactor)

  • Ascorbic Acid (reducing agent)

  • Catalase

  • Potassium Phosphate Buffer

  • Test Compounds (Compound X, Epacadostat) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: Prepare all reagents in potassium phosphate buffer (pH 6.5).

  • Assay Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • Buffer

    • Test compound at various concentrations (typically a serial dilution) or DMSO (vehicle control).

    • IDO1 enzyme.

  • Initiation of Reaction: Add L-tryptophan to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Color Development: Add a colorimetric reagent that reacts with kynurenine (the product of the reaction) to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • The use of a cell-free enzymatic assay isolates the direct interaction between the inhibitor and the enzyme, eliminating confounding factors from cellular systems.

  • Including a known inhibitor (Epacadostat) validates the assay performance and provides a direct benchmark.

  • The selection of cofactors and reducing agents is critical for maintaining the catalytic activity of the heme-containing IDO1 enzyme.

Visualizing the IDO1 Pathway and Inhibition

IDO1_Pathway cluster_TME Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate Kynurenine Kynurenine T_Cell T_Cell Kynurenine->T_Cell inhibits proliferation Tumor_Cell Tumor_Cell Tumor_Cell->IDO1 expresses IDO1->Kynurenine catalysis Epacadostat Epacadostat Epacadostat->IDO1 inhibition Compound_X Compound_X Compound_X->IDO1 inhibition

Caption: IDO1 pathway inhibition in the tumor microenvironment.

Section 2: Performance Benchmark Against Ambroxol for MPO Inhibition

Ambroxol, a widely used mucolytic agent, has been shown to possess anti-inflammatory and antioxidant properties, including the inhibition of MPO.[15][16][17][18][19] This section details a comparative analysis of Compound X against Ambroxol for MPO inhibition.

Comparative Inhibitory Potency

The following table presents a hypothetical comparison of the MPO inhibitory activity of Compound X against published data for Ambroxol.

ParameterCompound X (Hypothetical Data)Ambroxol (Published Data)Rationale for Comparison
MPO IC50 (µM) 1520 - 50A lower IC50 value indicates a more potent inhibition of MPO activity.
Experimental Protocol: MPO Inhibition Assay

This protocol outlines a common method for assessing MPO inhibition.

Objective: To determine the IC50 value of Compound X and Ambroxol against human MPO.

Materials:

  • Human Myeloperoxidase (MPO) enzyme

  • Hydrogen Peroxide (H₂O₂) (substrate)

  • TMB (3,3',5,5'-Tetramethylbenzidine) (chromogenic substrate)

  • Sodium Phosphate Buffer

  • Test Compounds (Compound X, Ambroxol) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Assay Preparation: Add buffer, test compound at various concentrations, and MPO enzyme to the wells of a 96-well plate.

  • Substrate Addition: Add TMB to each well.

  • Reaction Initiation: Initiate the reaction by adding H₂O₂.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., sulfuric acid).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value as described for the IDO1 assay.

Causality Behind Experimental Choices:

  • The use of a chromogenic substrate like TMB provides a simple and robust method for colorimetrically measuring MPO activity.

  • Controlling the concentrations of H₂O₂ and the chromogenic substrate is crucial for ensuring the reaction is in the linear range and sensitive to inhibition.

Visualizing the MPO Inhibition Workflow

MPO_Workflow cluster_workflow MPO Inhibition Assay Workflow Start Start Add_Reagents Add Buffer, Compound, and MPO Enzyme Start->Add_Reagents Add_TMB Add TMB (Chromogenic Substrate) Add_Reagents->Add_TMB Add_H2O2 Add H2O2 (Initiate Reaction) Add_TMB->Add_H2O2 Incubate Incubate at Room Temperature Add_H2O2->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

Comparative

cross-validation of biological screening results for 7-amino-2H-1,4-benzoxazin-3(4H)-one

Cross-Validation of Biological Screening Results: 7-Amino-2H-1,4-benzoxazin-3(4H)-one as a Privileged Scaffold vs. Standard Pharmacophores As a Senior Application Scientist, evaluating novel chemical entities requires mo...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Biological Screening Results: 7-Amino-2H-1,4-benzoxazin-3(4H)-one as a Privileged Scaffold vs. Standard Pharmacophores

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond theoretical binding affinities and establishing robust, cross-validated empirical evidence. The compound 7-amino-2H-1,4-benzoxazin-3(4H)-one serves as a "privileged scaffold" in modern drug discovery. Its rigid, bicyclic structure restricts conformational flexibility, making it an ideal building block for synthesizing highly selective therapeutic agents.

This guide objectively compares the biological screening performance of 7-amino-benzoxazinone derivatives against industry-standard pharmacophores in two primary therapeutic domains: Antimicrobial Efficacy and Tyrosine Kinase Inhibition . By cross-validating biochemical target engagement with phenotypic cellular assays, we establish a self-validating framework for lead optimization.

Antimicrobial Screening: Benzoxazinone Derivatives vs. Linezolid

Natural and synthetic benzoxazinoids are highly effective defense metabolites. The 1,4-benzoxazin-3-one backbone is a proven scaffold for1 with Minimum Inhibitory Concentration (MIC) values reaching as low as 16 µg/mL against critical pathogens like S. aureus and E. coli[1]. Furthermore, these derivatives frequently target essential bacterial mechanisms, such as2[2].

Methodological Causality: Why REMA?

When screening lipophilic benzoxazinone derivatives, relying solely on optical density (OD600) to measure bacterial growth is fundamentally flawed. Poorly soluble compounds can precipitate in the assay media, scattering light and generating false-positive resistance data. To circumvent this, we utilize the Resazurin Microtiter Assay (REMA) . Resazurin acts as an electron acceptor; it is reduced to the highly fluorescent resorufin only by metabolically active cells, ensuring the readout is strictly tied to cellular respiration rather than physical turbidity.

Step-by-Step Protocol: Resazurin Microtiter Assay (REMA)

This protocol is designed as a self-validating system, incorporating internal quality controls to calculate the Z'-factor, ensuring assay robustness.

  • Media Preparation: Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into a 96-well black, clear-bottom microtiter plate.

  • Compound Titration: Perform 2-fold serial dilutions of the benzoxazinone test compound and Linezolid (positive control) from 64 µg/mL down to 0.125 µg/mL.

  • Inoculation: Add 50 µL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to a final assay concentration of

    
     CFU/mL.
    
  • Internal Controls:

    • Negative Control (Blank): 100 µL CAMHB only (tests for contamination).

    • Positive Growth Control: 50 µL CAMHB + 50 µL bacteria + 1% DMSO vehicle (establishes maximum fluorescence).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.01% resazurin solution to all wells. Incubate for an additional 2 hours in the dark. Measure fluorescence (Excitation 560 nm / Emission 590 nm).

  • Validation: Calculate the Z'-factor using the Blank and Positive Growth controls. The assay is only valid if Z' > 0.5.

Quantitative Data Comparison: Antimicrobial MIC
Compound ClassS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanism of Action
Benzoxazinone-Deriv A 4.016.0GyrB Inhibition / Ribosomal
Linezolid (Standard) 2.0>64.050S Ribosomal Subunit
Vehicle (1% DMSO) InactiveInactiveN/A

Insight: While Linezolid is highly potent against Gram-positive S. aureus, the benzoxazinone scaffold demonstrates a broader spectrum of activity, retaining moderate efficacy against Gram-negative E. coli due to enhanced porin penetration.

Oncology Screening: Tyrosine Kinase Inhibition

Beyond infectious diseases, benzoxazinone derivatives are potent multi-targeted Tyrosine Kinase Inhibitors (TKIs). They have shown significant polypharmacology in treating hepatocellular carcinoma (HCC) by 3[3]. Hybrid molecules containing the benzoxazinone core can even function as 4[4].

Methodological Causality: Why TR-FRET?

To prove that the phenotypic death of cancer cells is directly caused by kinase inhibition (and not off-target cytotoxicity), we must cross-validate cellular assays with a biochemical assay. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . The benzoxazinone core mimics the adenine ring of ATP, competitively binding the kinase hinge region. Because many aromatic library compounds exhibit intrinsic autofluorescence, standard fluorescence assays yield high background noise. TR-FRET utilizes a long-lifetime lanthanide fluorophore (Terbium), allowing a time delay before measurement that completely eliminates short-lived compound autofluorescence. Furthermore, its ratiometric readout normalizes minor well-to-well pipetting variations.

Step-by-Step Protocol: TR-FRET EGFR Kinase Assay
  • Reaction Assembly: In a 384-well low-volume white plate, combine 5 µL of recombinant EGFR kinase domain with 5 µL of the benzoxazinone test compound (or Gefitinib as the standard). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 10 µL of an ATP/substrate mixture containing fluorescein-labeled poly-GT substrate at the predetermined

    
     for ATP.
    
  • Termination: After 60 minutes, halt the kinase reaction by adding 20 µL of a detection buffer containing EDTA (to chelate

    
    ) and a Terbium-labeled anti-phosphotyrosine antibody.
    
  • Readout: Incubate for 30 minutes. Measure the TR-FRET signal using a microplate reader (Excitation 340 nm; Emission 520 nm / 495 nm ratio).

  • Validation: Include Staurosporine as a universal pan-kinase positive control to validate the dynamic range of the assay.

Quantitative Data Comparison: Kinase Inhibition vs. Cellular Efficacy
CompoundBiochemical EGFR IC

(nM)
Cellular HCC827 EC

(nM)
Target Selectivity
Benzoxazinone-TKI B 12.545.2Multi-targeted (EGFR/c-Myc)
Gefitinib (Standard) 1.515.8Highly Selective (EGFR)
Sorafenib (Standard) 45.0120.5Multi-targeted (VEGFR/PDGFR)

Insight: The benzoxazinone derivative demonstrates excellent translation from biochemical target engagement (IC


) to cellular phenotypic efficacy (EC

), positioning it as a highly competitive alternative to Sorafenib for multi-targeted oncology applications.

Visualizing the Screening Logic & Workflows

To ensure data integrity, the logical progression from library screening to hit validation must follow a strict, cross-validated pathway.

Workflow Lib 7-Amino-benzoxazinone Library Bio Biochemical Assay (TR-FRET) Lib->Bio Cell Phenotypic Assay (REMA / CellTiter-Glo) Lib->Cell Val Cross-Validation (IC50 vs EC50) Bio->Val Target Affinity Cell->Val Cellular Efficacy Std Standard Controls (Linezolid / Gefitinib) Std->Bio Std->Cell Hit Lead Candidate Selection Val->Hit Validated Hits

Fig 1: High-throughput cross-validation workflow for benzoxazinone biological screening.

Mechanism Drug Benzoxazinone TKI Kinase EGFR Kinase Hinge Region Drug->Kinase ATP Competition Block Phosphorylation Blockade Kinase->Block Inhibits Activation Effect Tumor Cell Apoptosis Block->Effect Pathway Arrest

Fig 2: ATP-competitive binding mechanism of benzoxazinone derivatives in EGFR kinase.

Conclusion

The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold is not merely a structural novelty; it is a highly functional pharmacophore capable of competing with established clinical standards. Through rigorous cross-validation—pairing interference-free biochemical assays (TR-FRET) with metabolically distinct phenotypic screens (REMA)—we can objectively confirm that its biological activity is target-specific, robust, and translatable.

References

  • Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - nih.gov - 1

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation - ijpsjournal.com - 2

  • Polypharmacology‐Driven Discovery of ZAK‐I‐57: A Potent Multi‐Targeted Benzoxazinone Small Molecule for Hepatocellular Carcinoma Therapy - nih.gov - 3

  • 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity - acs.org -4

Sources

Validation

head-to-head comparison of different synthetic routes for 7-amino-2H-1,4-benzoxazin-3(4H)-one

[1][2][3][4] Executive Summary The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (also known as 7-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) presents a classic regiochemical challenge.[1] While direct functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The synthesis of 7-amino-2H-1,4-benzoxazin-3(4H)-one (also known as 7-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) presents a classic regiochemical challenge.[1] While direct functionalization of the parent benzoxazinone scaffold seems intuitive, it suffers from poor regioselectivity, predominantly yielding the 6-isomer.

This guide objectively compares the two primary strategies:

  • Route A (The "De Novo" Cyclization): Constructing the ring from 2-amino-5-nitrophenol .[1] This is the industry standard for high fidelity regiocontrol.

  • Route B (Direct Nitration): Nitration of 2H-1,4-benzoxazin-3(4H)-one . This route is not recommended for the 7-amino target due to inherent electronic directing effects favoring the 6-position.[1]

Recommendation: Use Route A for guaranteed regiochemical purity, followed by a choice of reduction methods (Catalytic Hydrogenation or Fe/NH4Cl) based on available equipment.

Part 1: Route Analysis & Comparison

Route A: The "De Novo" Cyclization (Recommended)

This route builds the heterocycle around the nitrogen substituent, locking the amino precursor (nitro group) into the correct position (C7) relative to the bridgehead nitrogen.

  • Precursor: 2-amino-5-nitrophenol.[1][2][3]

  • Mechanism: Acylation of the amine followed by base-mediated intramolecular displacement of the halide by the phenol.

  • Regiocontrol: 100%. The starting material structure dictates the product isomer.

Route B: Direct Nitration (The "Trap")

Many researchers attempt to nitrate the commercially available 2H-1,4-benzoxazin-3(4H)-one.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • The Problem: The amide nitrogen at position 4 is a strong ortho/para director. However, the para position relative to the nitrogen is the bridgehead carbon (C8a), which is blocked. The ortho position (C5) is sterically hindered. The competing directing effect of the ether oxygen (position 1) activates position 8 (ortho to O) and position 6 (para to O). Experimental data confirms that standard nitration (HNO₃/H₂SO₄) predominantly yields the 6-nitro isomer, not the desired 7-nitro isomer.[1]

  • Exception: Specialized conditions (nitrosation with NaNO₂) can shift selectivity, but yields are often lower and less reproducible than Route A.

Comparative Data Table
FeatureRoute A: De Novo CyclizationRoute B: Direct Nitration
Starting Material 2-Amino-5-nitrophenol2H-1,4-Benzoxazin-3(4H)-one
Regioselectivity High (100% 7-isomer) Poor (Mix of 6- and 7-, favors 6-)
Overall Yield 65 - 75% (2 steps)< 30% (after isomer separation)
Purification Simple recrystallizationDifficult chromatography required
Scalability High (Kg scale feasible)Low (Isomer separation bottleneck)
Cost Efficiency Moderate (Precursor cost)Low (Yield loss)

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Route A)

This protocol utilizes the reaction between 2-amino-5-nitrophenol and chloroacetyl chloride.[1]

Reagents:

  • 2-Amino-5-nitrophenol (10 mmol)[1]

  • Chloroacetyl chloride (11 mmol)

  • Potassium Carbonate (K₂CO₃) (anhydrous, 25 mmol)

  • Solvent: Acetone or DMF (Dimethylformamide)

Protocol:

  • Acylation: Dissolve 2-amino-5-nitrophenol (1.54 g, 10 mmol) in dry acetone (30 mL) containing K₂CO₃ (3.45 g, 25 mmol).

  • Cool the mixture to 0–5 °C in an ice bath.

  • Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes. Caution: Exothermic.[1][4]

  • Cyclization: Once addition is complete, reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature and pour the reaction mixture into ice-cold water (100 mL).

  • The solid product (7-nitro intermediate) will precipitate.[1] Filter, wash with water, and dry.

  • Purification: Recrystallize from ethanol if necessary.

    • Expected Yield: 75–85%[1]

    • Appearance: Yellow to light brown solid.

Step 2: Reduction to 7-Amino-2H-1,4-benzoxazin-3(4H)-one

Choose Method A for speed and cleanliness (if hydrogenation equipment is available), or Method B for robustness and low cost.[1]

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small to medium scale, high purity requirements.

  • Dissolve the 7-nitro intermediate (1.94 g, 10 mmol) in Methanol (50 mL).

  • Add 10% Pd/C catalyst (0.2 g, ~10 wt% loading). Caution: Pd/C is pyrophoric; add under inert atmosphere.

  • Stir under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 2–4 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[4] Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the 7-amino product.

    • Expected Yield: 90–95%[1]

Method B: Iron/Ammonium Chloride Reduction

Best for: Large scale, labs without H₂ gas setup.

  • Suspend the 7-nitro intermediate (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Add Ammonium Chloride (NH₄Cl) (5.3 g, 100 mmol) and Iron powder (Fe) (2.8 g, 50 mmol).

  • Reflux the mixture with vigorous stirring for 2–3 hours.

  • Workup: Filter the hot mixture while hot to remove iron oxide sludge. Wash with hot ethanol.

  • Concentrate the filtrate. If the product does not precipitate, neutralize with dilute NaHCO₃ and extract with ethyl acetate.

    • Expected Yield: 85–90%[1]

Part 3: Visualizations & Logic Maps[1]

Diagram 1: Regioselectivity Logic (Why Route A Wins)

This diagram illustrates the structural logic dictating the regiochemical outcome.

Regioselectivity cluster_RouteA Route A: De Novo Cyclization (Recommended) cluster_RouteB Route B: Direct Nitration (Flawed) StartA 2-Amino-5-nitrophenol (Nitro fixed at pos 5 relative to phenol) StepA1 Acylation & Cyclization (Chloroacetyl chloride + K2CO3) StartA->StepA1 Target 7-Nitro-2H-1,4-benzoxazin-3(4H)-one (Correct Regioisomer) StepA1->Target StartB 2H-1,4-benzoxazin-3(4H)-one StepB1 Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution StartB->StepB1 StepB1->Target Minor Product (<20%) WrongProduct 6-Nitro-2H-1,4-benzoxazin-3(4H)-one (Major Product due to O-activation) StepB1->WrongProduct

Caption: Route A guarantees the 7-isomer by using a pre-functionalized scaffold. Route B fails because the ether oxygen directs electrophilic attack to the 6-position.[1]

Diagram 2: Reduction Workflow Decision Tree

Select the optimal reduction method based on your lab's constraints.

ReductionDecision Start Intermediate: 7-Nitro-2H-1,4-benzoxazin-3(4H)-one Decision Select Reduction Method Start->Decision MethodA Method A: Catalytic Hydrogenation (H2, Pd/C) Decision->MethodA High Purity Needed MethodB Method B: Chemical Reduction (Fe / NH4Cl) Decision->MethodB Large Scale / No H2 MethodC Method C: Transfer Hydrogenation (Hydrazine, Pd/C) Decision->MethodC Speed / No H2 ResultA High Purity, Fast Requires H2 setup MethodA->ResultA ResultB Robust, Scalable No heavy metals, messy workup MethodB->ResultB ResultC Fast, No Gas Cylinder Requires Hydrazine handling MethodC->ResultC

Caption: Decision matrix for reducing the nitro intermediate. H2/Pd is preferred for purity; Fe/NH4Cl is preferred for scale and safety.

References

  • Regioselective Synthesis of 7-Substituted Benzoxazinones: Piao, Z. T., et al. "Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents."[1] European Journal of Medicinal Chemistry, 2008, 43(6), 1216-1221.

  • Nitration Patterns of Benzoxazinones: Hanson, J. R., et al.[5] "The bromination and nitration of some (2H)-1,4-benzoxazin-3(4H)-ones." Journal of Chemical Research, 2003.[5]

  • Iron-Mediated Nitro Reduction Protocols: "Reduction of nitro arene by Fe/ammonium chloride." ChemSpider Synthetic Pages, 2012.

  • Catalytic Transfer Hydrogenation: "Application Notes and Protocols: Catalytic Transfer Hydrogenation of Nitro Compounds with Hydrazine Hydrate." BenchChem.[4][6]

Sources

Comparative

A Comparative Guide to Evaluating the Target Specificity of 7-Amino-2H-1,4-Benzoxazin-3(4H)-one and Other Privileged Scaffolds

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to the identification and validation of molecular scaffolds that offer both potency and precision. Among the myriad of h...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for novel therapeutics is intrinsically linked to the identification and validation of molecular scaffolds that offer both potency and precision. Among the myriad of heterocyclic structures, the 7-amino-2H-1,4-benzoxazin-3(4H)-one core has emerged as a versatile and "privileged" scaffold, forming the basis for compounds with a wide array of biological activities, from anticancer and anti-inflammatory to anticonvulsant and herbicidal properties.[1][2][3][4] However, the promise of any scaffold hinges on its target specificity. A lack of specificity can lead to off-target effects, toxicity, and ultimate failure in clinical development.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the target specificity of derivatives based on the 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold. We will compare its characteristics to other widely used heterocyclic scaffolds and provide detailed, field-proven experimental protocols to empower you to generate robust, decision-driving data. Our focus is not merely on the "how" but the "why," ensuring a deep understanding of the experimental choices that underpin a successful target validation campaign.[5][6]

The Principle of Privileged Scaffolds and the Need for Specificity

Heterocyclic compounds are the bedrock of medicinal chemistry, with over half of all FDA-approved small-molecule drugs featuring at least one such ring.[7][8] Certain scaffolds, like the benzoxazinone core, are deemed "privileged" due to their ability to bind to multiple, diverse biological targets by presenting key pharmacophoric elements in a pre-organized, three-dimensional arrangement.[1] This versatility is a double-edged sword. While it provides a fertile ground for discovering new activities, it also necessitates a thorough investigation of a compound's selectivity profile to ensure that its therapeutic effect is not undermined by unintended interactions.[9]

This guide will walk through three cornerstone techniques for defining the target landscape of a novel compound:

  • Broad-scale Kinase Profiling: To assess selectivity against one of the largest and most frequently targeted enzyme families.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement within the complex milieu of a living cell.[10]

  • Affinity Purification-Mass Spectrometry (AP-MS): To unbiasedly identify the full spectrum of protein binding partners.[11]

By integrating these methods, researchers can build a high-confidence "specificity map" for their lead compounds, a critical step in de-risking a drug discovery program.

Comparative Overview of Common Heterocyclic Scaffolds

The 7-amino-2H-1,4-benzoxazin-3(4H)-one scaffold offers a rigid, fused-ring system that provides a distinct three-dimensional architecture compared to more flexible monocyclic systems. This rigidity can be advantageous for achieving high-affinity binding and can be synthetically modified at multiple positions to tune selectivity and physicochemical properties.[4][12][13] The following table provides a high-level comparison with other scaffolds commonly employed in medicinal chemistry.

ScaffoldCore StructureKey Features & Known Biological ActivitiesRationale for Specificity Evaluation
7-Amino-2H-1,4-Benzoxazin-3(4H)-one Fused Aromatic-HeterocyclicRigid, planar structure. Acts as a versatile intermediate.[3] Derivatives exhibit anticancer, anticonvulsant, anti-inflammatory, and herbicidal activities.[2][14][15][16]Its "privileged" nature means it can interact with multiple targets; comprehensive profiling is essential to identify the desired target and potential off-targets.[1]
Piperidine Saturated Six-membered HeterocycleConformationally flexible. Common in CNS-active drugs and natural products. Can improve solubility and metabolic stability.[17]Flexibility can lead to binding at multiple related or unrelated sites. Metabolic profiling is also crucial due to its prevalence in known drugs.
Pyrrolidine Saturated Five-membered HeterocycleLess flexible than piperidine, offering different conformational constraints.[17] Found in numerous natural products and synthetic drugs.Provides a different spatial arrangement of substituents compared to six-membered rings, potentially altering target preference.
Thiazole Five-membered Aromatic HeterocycleAromatic, electron-rich ring. A key component of multi-kinase inhibitors like Dasatinib.[1] Capable of diverse chemical interactions (H-bonding, π-stacking).Often found in kinase inhibitors; thus, kinome-wide scanning is a standard validation step to ensure selectivity for the intended kinase target(s).
Imidazole Five-membered Aromatic HeterocycleAromatic ring with two nitrogen atoms. Can act as a proton donor or acceptor. Found in the histamine H2 receptor antagonist Cimetidine.[1]Its ability to coordinate with metal ions in metalloenzymes necessitates screening against this class of proteins.

Section 1: Kinase Profiling for Selectivity Assessment

Given that protein kinases are one of the most significant classes of drug targets and are implicated in a vast number of diseases, assessing the selectivity of a compound across the human kinome is a critical first step.[18] Commercial services offer screening against panels of over 400 kinases, providing a broad view of a compound's activity.[19]

Causality Behind Experimental Choices

The goal of a kinase screen is twofold: to identify the primary kinase target(s) and to reveal any potential off-target kinase interactions that could lead to toxicity or polypharmacology. We choose a comprehensive, activity-based biochemical assay as the primary screen because it is high-throughput and provides a direct measure of catalytic inhibition.[20] A common and robust method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[20]

Experimental Protocol: Broad-Panel Kinase Selectivity Screen (ADP-Glo™)

This protocol describes a typical workflow for submitting a compound to a contract research organization (CRO) for kinome-wide profiling.

  • Compound Preparation:

    • Solubilize the test compound (e.g., a derivative of 7-amino-2H-1,4-benzoxazin-3(4H)-one) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Ensure the compound is fully dissolved and the solution is clear. Perform quality control via LC-MS to confirm purity and identity.

    • Provide the CRO with the exact molar concentration and molecular weight of the compound.

  • Assay Execution (Performed by CRO):

    • The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a large kinase panel (e.g., >400 kinases).[19]

    • The kinase reaction is initiated by mixing the kinase, a specific substrate, and ATP. The test compound is added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescent signal is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.[20]

  • Data Analysis:

    • The activity of each kinase in the presence of the compound is compared to a vehicle control (e.g., DMSO).

    • The results are expressed as percent inhibition.

    • Data is often visualized using a "Kinome Tree" or a waterfall plot to provide an intuitive overview of the compound's selectivity.[19]

Follow-Up IC₅₀ Determination

For any kinases showing significant inhibition (e.g., >70%) in the primary screen, a follow-up dose-response experiment is essential to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This quantitative measure of potency is crucial for ranking compounds and confirming on-target activity.[18]

Section 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

While a biochemical assay confirms that a compound can inhibit a purified enzyme, it doesn't prove that it can reach and bind to its target in the complex environment of a living cell.[20][21] CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells or tissues.[22] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[10][23]

Causality Behind Experimental Choices

We use CETSA as a secondary validation assay to confirm that the primary target(s) identified in the kinase screen are engaged by the compound in a physiologically relevant context. This self-validating system bridges the gap between biochemical activity and cellular effect. A positive result provides strong evidence that the compound is cell-permeable and binds to the intended target under native conditions.[22][23]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_analysis Protein Quantification cell_culture 1. Culture Cells to Confluence compound_treatment 2. Treat Cells with Compound or Vehicle (DMSO) cell_culture->compound_treatment aliquot 3. Aliquot Cell Suspension into PCR tubes compound_treatment->aliquot heat_challenge 4. Heat Aliquots across a Temperature Gradient aliquot->heat_challenge lysis 5. Lyse Cells (e.g., Freeze-Thaw) heat_challenge->lysis centrifugation 6. Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant 7. Collect Supernatant (Soluble Fraction) centrifugation->supernatant western_blot 8. Analyze by Western Blot for Target Protein supernatant->western_blot data_analysis 9. Plot Soluble Protein vs. Temperature to Generate Melting Curves western_blot->data_analysis Quantify Bands APMS_Workflow cluster_prep Bait Preparation & Incubation cluster_capture Capture & Elution cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis immobilize 1. Immobilize Compound on Affinity Beads incubate 3. Incubate Lysate with Compound-Beads & Control-Beads immobilize->incubate lyse 2. Prepare Cell Lysate lyse->incubate wash 4. Wash Beads to Remove Non-specific Binders incubate->wash elute 5. Elute Bound Proteins wash->elute digest 6. Digest Proteins into Peptides (e.g., with Trypsin) elute->digest lcmsms 7. Analyze Peptides by LC-MS/MS digest->lcmsms search 8. Search Spectra against Protein Database lcmsms->search quantify 9. Quantify & Identify Specific Binding Partners search->quantify final_hit final_hit quantify->final_hit Identify Hits Enriched vs. Control

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Experimental Protocol: AP-MS for Target Discovery
  • Bait Preparation:

    • Synthesize a derivative of the 7-amino-2H-1,4-benzoxazin-3(4H)-one compound that incorporates a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "bait" (e.g., beads with linker only) must also be prepared.

    • Incubate the derivatized compound with the beads to achieve covalent immobilization.

  • Protein Extraction and Incubation:

    • Culture a large quantity of cells from a relevant cell line and prepare a native cell lysate using a non-denaturing lysis buffer.

    • Incubate the cell lysate with the compound-conjugated beads and the control beads in parallel for several hours at 4°C to allow for protein binding.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically.

    • Elute the specifically bound proteins. This can be done by changing buffer conditions (e.g., pH, salt concentration) or by competitive elution with a high concentration of the free, non-immobilized compound.

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins are typically separated by SDS-PAGE.

    • The entire gel lane is excised and cut into slices.

    • Proteins within the gel slices are subjected to in-gel digestion, typically with trypsin, to generate a complex mixture of peptides. [24]

  • LC-MS/MS Analysis:

    • The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by chromatography and then sequentially isolated, fragmented, and their mass-to-charge ratios are measured. [24]

  • Data Analysis:

    • The resulting MS/MS spectra are searched against a protein sequence database (e.g., UniProt/Swiss-Prot) to identify the peptides, and by inference, the proteins present in the sample.

    • Quantitative analysis (e.g., label-free quantification) is performed to compare the abundance of proteins eluted from the compound-beads versus the control-beads.

    • Proteins that are significantly enriched in the compound pulldown are considered high-confidence binding partners and potential targets.

Synthesizing the Data for a Complete Specificity Profile

The true power of this approach lies in the integration of data from all three experimental pillars. The AP-MS experiment provides an unbiased list of potential interactors. This list can then be cross-referenced with the results of the kinome-wide screen. A protein that is identified as a high-confidence hit in both AP-MS and the kinase screen is a very strong candidate for being a direct, primary target. Finally, CETSA provides the ultimate validation, confirming that this interaction occurs within the native cellular environment.

By following this rigorous, multi-faceted workflow, researchers can move beyond simple activity measurements to build a comprehensive and reliable understanding of the target specificity of their 7-amino-2H-1,4-benzoxazin-3(4H)-one derivatives. This knowledge is not just an academic exercise; it is a fundamental requirement for the successful translation of a promising chemical scaffold into a safe and effective therapeutic.

References

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Safety & Regulatory Compliance

Safety

7-amino-2H-1,4-benzoxazin-3(4H)-one proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 7-Amino-2H-1,4-benzoxazin-3(4H)-one As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and biologically active enzyme inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 7-Amino-2H-1,4-benzoxazin-3(4H)-one

As a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and biologically active enzyme inhibitors, 7-amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a staple in modern drug discovery workflows[1]. However, the very structural features that make it chemically useful—an electron-rich primary amine and a stable benzoxazinone core—also dictate strict operational and disposal requirements.

This guide provides laboratory professionals with field-proven, self-validating protocols for the safe handling, spill mitigation, and terminal disposal of this compound, ensuring compliance with environmental regulations and maintaining laboratory safety.

Physicochemical Profile & Causality of Hazards

To safely handle and dispose of any chemical, researchers must first understand the mechanistic causality behind its hazards. 7-amino-2H-1,4-benzoxazin-3(4H)-one presents specific risks driven by its molecular structure:

  • Nucleophilic Amine Reactivity: The primary amine at the 7-position is highly reactive. It is susceptible to photo-oxidation and auto-oxidation, which is why vendors mandate storage in the dark at 2–8°C[2].

  • Mucous Membrane Irritation: The compound is classified under GHS07 (Warning) for causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3]. Inhalation of the fine crystalline powder can cause localized inflammation in the respiratory tract.

  • Thermal Decomposition Byproducts: Upon combustion, the nitrogen atoms within the amine and lactam rings generate toxic nitrogen oxides (NOx). This dictates the specific engineering controls required for its terminal disposal[4].

Table 1: Quantitative Physicochemical & Hazard Summary

Property / IdentifierData / SpecificationOperational Implication
CAS Number 26215-14-5Primary identifier for waste profiling.
Molecular Weight 164.16 g/mol Required for molarity calculations in assays.
Physical State Tan crystalline solidProne to aerosolization; handle in a fume hood.
Melting Point 220°C – 222°CHigh thermal stability requires high-temp incineration.
Storage Conditions 2–8°C, Dark, DryPrevents oxidative degradation of the amine group.
GHS Hazard Codes H315, H319, H335Mandates strict use of contact and inhalation PPE.

Operational Handling & Spill Response Protocol

When handling the dry powder for assay preparation (e.g., dissolving in DMSO or DMF), localized exhaust ventilation is mandatory. If a spill occurs outside of primary containment, immediate and structured remediation is required to prevent aerosolization.

Step-by-Step Spill Mitigation Workflow
  • Evacuation & Assessment: Immediately clear personnel from the immediate vicinity. Assess the volume of the spill.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), tightly sealed chemical safety goggles, and a particulate respirator (N95 or P100) to protect against H335 respiratory hazards.

  • Aerosol Suppression: Do not dry-sweep the powder, as this will aerosolize the irritant. Gently cover the spilled solid with slightly moistened sand, vermiculite, or a commercial absorbent pad.

  • Collection: Use non-sparking, disposable scoops to transfer the wetted mixture into a sealable, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill site with a mild detergent solution, followed by a thorough water rinse. The detergent helps solubilize any remaining organic residue. Collect all wash liquids as hazardous aqueous waste.

SpillResponse A Spill Detected: 7-amino-2H-1,4-benzoxazin-3(4H)-one B Don PPE (N95, Nitrile Gloves, Goggles) A->B C Moisten with Sand/Vermiculite (Prevent Aerosolization) B->C D Sweep with Non-Sparking Tools C->D E Surface Decontamination (Detergent/Water) D->E F Transfer to Solid Hazardous Waste E->F

Workflow for containment and cleanup of 7-amino-2H-1,4-benzoxazin-3(4H)-one spills.

Comprehensive Waste Segregation & Disposal Procedures

7-amino-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic chemical and must be treated as hazardous waste. It cannot be disposed of in standard municipal trash or poured down the drain[5]. The terminal disposal method for this compound is high-temperature chemical incineration [4].

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Packaging Applies to: Unused powder, expired stock, contaminated weigh boats, pipette tips, and Kimwipes.

  • Place all solid waste into a compatible, sealable HDPE container or a double-lined hazardous waste bag.

  • Ensure the container is kept closed unless actively adding waste to prevent ambient moisture absorption and vapor release.

  • Label the container explicitly: "Hazardous Solid Waste: Contains 7-amino-2H-1,4-benzoxazin-3(4H)-one (Toxic/Irritant)."

  • Store in a designated Satellite Accumulation Area (SAA) until collection by your Environmental Health and Safety (EHS) department.

Protocol B: Liquid Waste Segregation Applies to: Stock solutions, assay buffers, and extraction solvents.

  • Organic Streams: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, Methanol), route the waste to a designated Non-Halogenated Organic Waste carboy. If chlorinated solvents (e.g., Dichloromethane) were used during extraction, it must be routed to Halogenated Organic Waste .

  • Aqueous Streams: Aqueous washings or buffers containing trace amounts of the compound must be collected in a dedicated aqueous hazardous waste carboy. Verify the pH of the aqueous waste (target pH 5–9) before sealing to prevent gas generation from incompatible buffer mixing.

  • Label all liquid carboys with the exact percentage of 7-amino-2H-1,4-benzoxazin-3(4H)-one and the carrier solvents.

Protocol C: Terminal Incineration Logistics (For EHS/Facilities)

  • Arrange disposal with a licensed hazardous waste management company[6].

  • Critical Engineering Control: Ensure the waste manifest specifies that the compound must be burned in a chemical incinerator equipped with an afterburner and a scrubber [4].

    • Causality: The afterburner ensures complete thermal destruction of the stable benzoxazinone ring. The scrubber is legally and environmentally required to neutralize the toxic nitrogen oxide (NOx) gases generated by the combustion of the compound's nitrogen atoms.

WasteDisposal Start 7-amino-2H-1,4-benzoxazin-3(4H)-one Waste Generation Solid Solid Waste (Powder, Kimwipes, Vials) Start->Solid Liquid Liquid Waste (Assay Solutions, Washings) Start->Liquid Incinerator Chemical Incinerator (with Afterburner & Scrubber) Solid->Incinerator Org Organic Solvents (DMSO, DMF, MeOH) Liquid->Org Aq Aqueous Streams (Buffers, Wash Water) Liquid->Aq Org->Incinerator Aq->Incinerator If contaminated

Waste segregation and final incineration pathway for benzoxazinone derivatives.

References

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